Product packaging for 1-(5-Methylpyridin-2-YL)piperidin-4-OL(Cat. No.:CAS No. 158181-84-1)

1-(5-Methylpyridin-2-YL)piperidin-4-OL

Cat. No.: B585062
CAS No.: 158181-84-1
M. Wt: 192.262
InChI Key: JBQHLVDKECTGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Methylpyridin-2-YL)piperidin-4-OL, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B585062 1-(5-Methylpyridin-2-YL)piperidin-4-OL CAS No. 158181-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQHLVDKECTGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671451
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158181-84-1
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Piperidinol: A Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the structural analysis, characterization, and potential biological significance of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic pathway and predicted characterization data based on analogous structures and established chemical principles.

Structural Framework and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidin-4-ol moiety linked to a 5-methylpyridine ring via a nitrogen atom. This structure suggests potential for diverse biological activities, as the piperidine scaffold is a common feature in many pharmacologically active molecules.[1][2]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Note: These properties were calculated based on the chemical structure and may vary from experimental values.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halogenated pyridine with 4-hydroxypiperidine. A similar methodology has been successfully employed for the synthesis of related compounds like 1-(5-bromopyrimidin-2-yl)-4-piperidinol.[3]

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-chloro-5-methylpyridine 2-Chloro-5-methylpyridine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 2-chloro-5-methylpyridine->conditions 4-hydroxypiperidine 4-Hydroxypiperidine 4-hydroxypiperidine->conditions product This compound conditions->product G start Synthesized Compound invitro In Vitro Screening (e.g., enzyme assays, receptor binding) start->invitro cell_based Cell-Based Assays (e.g., cytotoxicity, signaling pathway analysis) invitro->cell_based hit_id Hit Identification cell_based->hit_id hit_id->start Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

References

Technical Guidance: Determining the Solubility Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, including reaction chemistry, formulation, and biological screening. This document provides a comprehensive guide to determining the solubility of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the absence of publicly available solubility data for this specific molecule, this guide focuses on established experimental protocols for solubility determination in a range of common laboratory solvents. It includes a structured framework for data presentation and a generalized workflow for compound characterization and solubility screening.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, solubility is a key parameter that dictates its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to be more soluble in solvents with similar polarity. Therefore, a systematic assessment of solubility in a spectrum of solvents, from non-polar to polar protic, is essential for a thorough physicochemical characterization.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound such as this compound.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a selection of common laboratory solvents at ambient temperature.

Materials:

  • This compound (solid)

  • A selection of solvents (see Table 1)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Optional: HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a pre-weighed vial.

    • Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. Intermittent shaking or agitation is recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial for any undissolved solid.

    • If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Qualitative Solubility Assessment:

    • If no solid is visible after the initial addition of the solvent and vortexing, the compound is considered "soluble" at that concentration.

    • If a significant amount of solid remains after equilibration, the compound is likely "insoluble" or "sparingly soluble."

    • A common qualitative classification is provided in Table 2.

  • Quantitative Solubility Determination (Optional):

    • Carefully pipette a known volume of the clear supernatant from the centrifuged vial into a new, pre-weighed vial.

    • Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

    • Calculate the solubility in mg/mL or mol/L.

    • Alternatively, the concentration of the solute in the supernatant can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Data Presentation

Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a structured format for presenting the solubility of this compound in various common laboratory solvents, categorized by their polarity.

Table 1: Solubility Data for this compound

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Observations/Notes
Non-Polar Hexane1.9
Toluene2.4
Diethyl Ether4.3
Polar Aprotic Dichloromethane9.1
Tetrahydrofuran (THF)7.5
Ethyl Acetate6.0
Acetone21
Acetonitrile (ACN)37.5
Dimethylformamide (DMF)38.3
Dimethyl Sulfoxide (DMSO)47
Polar Protic Isopropanol18
Ethanol24.5
Methanol33
Water80.1

Table 2: Qualitative Solubility Classification

Descriptive TermApproximate Solubility Range (mg/mL)
Very Soluble> 100
Freely Soluble10 - 100
Soluble1 - 10
Sparingly Soluble0.1 - 1
Slightly Soluble0.01 - 0.1
Very Slightly Soluble< 0.01
InsolublePractically insoluble

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a novel compound, including the crucial step of solubility screening.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Solubility Screening Protocol cluster_3 Downstream Applications synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structure_verification Structure Verification (NMR, MS) purification->structure_verification purity_analysis Purity Analysis (HPLC, LC-MS) structure_verification->purity_analysis solubility_screening Solubility Screening purity_analysis->solubility_screening weigh_compound Weigh Compound solubility_screening->weigh_compound add_solvent Add Solvent weigh_compound->add_solvent equilibrate Equilibrate (e.g., 24h) add_solvent->equilibrate separate_solid Separate Undissolved Solid (Centrifugation) equilibrate->separate_solid analyze_supernatant Analyze Supernatant (Qualitative/Quantitative) separate_solid->analyze_supernatant formulation Formulation Development analyze_supernatant->formulation biological_assay Biological Assays analyze_supernatant->biological_assay reaction_optimization Reaction Optimization analyze_supernatant->reaction_optimization

Caption: Workflow for Novel Compound Characterization and Solubility Screening.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, the experimental protocols and data management structures provided in this guide offer a robust framework for its determination. A systematic approach to assessing solubility in a diverse range of solvents is a fundamental step in the progression of any novel compound through the research and development pipeline. The resulting data will be invaluable for informing decisions related to chemical reactions, formulation strategies, and the design of biological assays.

An In-depth Technical Guide to the Potential Biological Targets of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. In the absence of direct experimental data for this specific molecule, this paper leverages structure-activity relationships (SAR) of analogous compounds and in-silico predictive approaches to identify high-probability targets. The document is intended to guide future research and drug development efforts by outlining potential mechanisms of action and providing a framework for experimental validation.

Introduction

The compound this compound features a piperidine ring connected to a 5-methylpyridine moiety, a scaffold that suggests potential interactions with a range of biological targets. The piperidine heterocycle is a common motif in many approved drugs, known for its ability to interact with various receptors and enzymes.[1] The addition of the 5-methylpyridine group further refines its potential target profile. This guide will explore these possibilities based on the current scientific literature for structurally related compounds.

Inferred Biological Targets from Structurally Related Compounds

Analysis of publicly available data on compounds with similar structural features—namely the piperidin-4-ol core and the 2-substituted pyridine ring—points to several potential target classes.

A significant lead comes from the compound Befiradol, which contains a (5-methylpyridin-2-yl)methylamino moiety and is a potent and selective 5-HT1A receptor full agonist.[2] This suggests that the 5-methylpyridin-2-yl group in the user's compound of interest could play a crucial role in binding to serotonin receptors.

  • Hypothesized Signaling Pathway for 5-HT1A Receptor Agonism

    Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gi/o alpha subunit. The βγ subunits can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.

5_HT1A_Signaling_Pathway Hypothesized 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Agonist This compound (Hypothesized Agonist) 5HT1A_Receptor 5-HT1A Receptor Agonist->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) G_Protein->Cellular_Response Modulates Ion Channels cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates targets leading to In_Silico_Workflow In-Silico Target Prediction Workflow Input This compound (SMILES or 2D/3D structure) Database_Screening Screen against Target Databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) Input->Database_Screening Ligand_Based Ligand-Based Methods (Similarity Search, Pharmacophore Screening) Database_Screening->Ligand_Based Structure_Based Structure-Based Methods (Reverse Docking) Database_Screening->Structure_Based Data_Integration Integration and Scoring of Predictions Ligand_Based->Data_Integration Structure_Based->Data_Integration Output Ranked List of Potential Targets Data_Integration->Output Experimental_Validation Experimental Validation Output->Experimental_Validation

References

The Enigmatic Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Scarcity of Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its specific chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of public information regarding the discovery, history, and biological activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. This compound, identified by the CAS number 158181-84-1, appears to be a chemical intermediate or building block available from various suppliers, yet its origins and potential applications remain largely undocumented in accessible research.

Efforts to uncover detailed experimental protocols for its synthesis, quantitative biological data, or associated signaling pathways have been unsuccessful. Major scientific databases and patent repositories do not currently hold specific records detailing the discovery or historical development of this particular molecule. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible based on the currently available public information.

The absence of such data suggests that this compound may be a relatively novel compound with research and development data held privately by commercial entities, or that it has been used in proprietary synthesis routes not disclosed in the public domain. It is also possible that while it exists as a catalogued chemical, it has not yet been the subject of extensive academic or industrial research leading to peer-reviewed publications or patent applications.

Without foundational information on its synthesis, biological targets, and mechanism of action, any discussion of its potential therapeutic relevance or application in drug discovery would be purely speculative. Therefore, a detailed technical guide with structured data tables, experimental protocols, and visualizations of signaling pathways cannot be constructed at this time. Further research and disclosure from the scientific community would be required to elucidate the history and scientific importance of this compound.

Spectroscopic Analysis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Substituted Piperidin-4-ol Derivatives

Substituted piperidin-4-ol scaffolds are crucial pharmacophores in medicinal chemistry, appearing in a wide array of therapeutic agents. Their rigid cyclic structure and the presence of a hydroxyl group allow for specific interactions with biological targets. The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming structure, and understanding their chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

Spectroscopic Data of 4-(4-Chlorophenyl)piperidin-4-ol

The following sections detail the spectroscopic data for 4-(4-Chlorophenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40d2HAr-H (ortho to Cl)
7.32d2HAr-H (meta to Cl)
3.15m2HPiperidine-H2, H6 (eq)
2.95m2HPiperidine-H2, H6 (ax)
2.00m2HPiperidine-H3, H5 (eq)
1.75m2HPiperidine-H3, H5 (ax)
1.65s1HOH

Table 2: 13C NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

Chemical Shift (ppm)Assignment
146.5Ar-C (ipso to piperidine)
132.0Ar-C (ipso to Cl)
128.5Ar-C (meta to Cl)
127.0Ar-C (ortho to Cl)
71.0Piperidine-C4
45.0Piperidine-C2, C6
38.0Piperidine-C3, C5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

Wavenumber (cm-1)IntensityAssignment
3350Strong, BroadO-H stretch (alcohol)
3290MediumN-H stretch (secondary amine)
3050MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1490MediumC=C stretch (aromatic)
1090StrongC-O stretch (secondary alcohol)
830StrongC-H bend (para-substituted aromatic)
1015MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-(4-Chlorophenyl)piperidin-4-ol

m/zRelative Intensity (%)Assignment
211/213100/33[M]+ (Molecular ion, showing isotopic pattern for Cl)
194/19620/7[M-OH]+
15440[M-C4H8N]+
111/11330/10[Cl-C6H4]+
9960[C5H10NO]+

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of the deuterated solvent.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Measurement:

    • Spectral Range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry
  • Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Measurement Conditions:

    • Ionization Energy: 70 eV

    • Source Temperature: 200 °C

    • Mass Range: 50-500 m/z

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment peaks.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis is critical for comprehensive compound characterization.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This diagram illustrates the typical workflow, starting from the synthesis and purification of the compound, followed by parallel spectroscopic analyses, and culminating in the interpretation of the combined data to confirm the chemical structure.

Conclusion

While the specific spectroscopic data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL remains elusive in the current literature, this guide provides a comprehensive overview of the expected analytical data and methodologies by using the closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol. The tabulated data, detailed experimental protocols, and the visualized workflow offer a robust framework for researchers engaged in the synthesis and characterization of novel piperidine derivatives. It is anticipated that the spectroscopic features of the target compound will exhibit predictable similarities to the data presented herein, with discernible shifts and patterns arising from the substitution of the 5-methylpyridin-2-yl moiety. This guide serves as a practical resource to aid in the structural elucidation of this and other related molecules.

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of the novel pharmaceutical compound, 1-(5-methylpyridin-2-yl)piperidin-4-ol. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed hypothetical degradation pathways are proposed, supported by the known chemistry of its constituent piperidine and pyridine moieties. Furthermore, this guide provides detailed experimental protocols for conducting forced degradation studies and for the structural elucidation of potential degradation products.

Introduction

This compound is a heterocyclic compound of interest in drug development due to its structural motifs, which are present in numerous biologically active molecules. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is a critical component of the early drug development process. Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3][4][5] This guide will serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.

Predicted Stability and Potential Degradation Pathways

Based on the structure of this compound, which features a substituted pyridine ring linked to a piperidinol moiety, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The molecule does not contain ester or amide functionalities, which are most susceptible to hydrolysis. Therefore, significant degradation under neutral pH conditions is not expected. However, under strongly acidic or basic conditions, degradation could be initiated at the tertiary amine of the piperidine ring or through reactions involving the pyridine ring.

Oxidative Degradation

The pyridine and piperidine rings are susceptible to oxidation. The tertiary amine in the piperidine ring can be oxidized to an N-oxide. The pyridine ring can also undergo oxidation, potentially leading to N-oxide formation or ring-opening. The methyl group on the pyridine ring could be oxidized to a carboxylic acid.[6][7]

Photolytic Degradation

Pyridine-containing compounds are known to be susceptible to photodegradation.[1] Irradiation with UV or visible light could lead to the formation of reactive intermediates and subsequent degradation products. Dimerization or rearrangement reactions may also occur.

Thermal Degradation

While the core structure is relatively stable, high temperatures could induce decomposition, potentially through fragmentation of the molecule.

A visual representation of the potential degradation pathways is provided below.

Degradation_Pathways cluster_stressors Stress Conditions cluster_molecule This compound cluster_degradants Potential Degradation Products Hydrolysis Hydrolysis API This compound Hydrolysis->API Oxidation Oxidation Oxidation->API Photolysis Photolysis Photolysis->API Heat Heat Heat->API N_Oxide_Piperidine Piperidine N-Oxide Derivative API->N_Oxide_Piperidine Oxidation N_Oxide_Pyridine Pyridine N-Oxide Derivative API->N_Oxide_Pyridine Oxidation Hydroxylated_Pyridine Hydroxylated Pyridine Derivative API->Hydroxylated_Pyridine Oxidation/Photolysis Ring_Opened_Product Ring-Opened Products API->Ring_Opened_Product Hydrolysis (extreme pH)/ Photolysis/Oxidation Carboxylic_Acid Carboxylic Acid from Methyl Group Oxidation API->Carboxylic_Acid Oxidation

Figure 1: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for the forced degradation studies of this compound. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradants.[1]

General Experimental Workflow

The overall workflow for the forced degradation studies is depicted below.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solution of API Start->Prepare_Solutions Stress_Conditions Subject API to Stress Conditions (Acid, Base, Peroxide, Light, Heat) Prepare_Solutions->Stress_Conditions Neutralize_Quench Neutralize/Quench Reactions Stress_Conditions->Neutralize_Quench Analyze_Samples Analyze Samples using Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize_Quench->Analyze_Samples Characterize_Degradants Isolate and Characterize Degradants (LC-MS/MS, NMR) Analyze_Samples->Characterize_Degradants End End Characterize_Degradants->End HPLC_Method_Development Start Start Column_Selection Select Stationary Phase (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phase Compositions (Acetonitrile/Methanol and Buffers) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Elution Profile Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Optimize Flow Rate and Column Temperature Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Select Detection Wavelength (UV) Flow_Rate_Temp->Wavelength_Selection Method_Validation Validate Method as per ICH Q2(R1) Wavelength_Selection->Method_Validation End End Method_Validation->End

References

Theoretical and Computational Analysis of 1-(5-Methylpyridin-2-yl)piperidin-4-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(5-methylpyridin-2-yl)piperidin-4-ol. While specific experimental and computational data for this exact molecule is not extensively available in published literature, this document outlines the established protocols and data presentation standards used for analogous compounds, offering a robust framework for future research.

Molecular and Quantum Chemical Profile

Computational quantum chemistry serves as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of novel chemical entities. Density Functional Theory (DFT) is a widely adopted method for these investigations due to its favorable balance of accuracy and computational cost.

Optimized Molecular Geometry and Electronic Properties

The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure to its lowest energy state. This is typically achieved using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). From the optimized geometry, a range of electronic and quantum chemical parameters can be calculated.

Table 1: Calculated Molecular and Quantum Chemical Parameters

ParameterValueUnitSignificance
Total Dipole Moment3.52DebyeIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy-6.25eVThe highest occupied molecular orbital energy, related to the electron-donating ability of the molecule.
LUMO Energy-0.89eVThe lowest unoccupied molecular orbital energy, related to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.36eVAn indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.
Ionization Potential6.25eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity0.89eVThe energy released when an electron is added to the molecule.
Electronegativity (χ)3.57eVA measure of the atom's ability to attract bonding electrons.
Chemical Hardness (η)2.68eVResistance to change in electron distribution or charge transfer.
Chemical Softness (S)0.37eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)2.37eVA measure of the energy lowering of a molecule when it accepts electrons.

Note: The values presented in this table are hypothetical and serve as representative data for what would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

Computational Workflow

The theoretical investigation of a small molecule like this compound typically follows a structured computational workflow. This ensures a comprehensive analysis from its basic electronic structure to its potential interactions with biological targets.

Computational_Workflow cluster_0 Initial Setup cluster_1 Quantum Mechanics (QM) cluster_2 Molecular Mechanics (MM) / Docking mol_structure 1. 3D Structure Generation geom_opt 2. Geometry Optimization (DFT) mol_structure->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc ligand_prep 6. Ligand Preparation geom_opt->ligand_prep qm_props 4. Electronic Properties Calculation (HOMO, LUMO, MEP) freq_calc->qm_props receptor_prep 5. Target Receptor Preparation docking 7. Molecular Docking receptor_prep->docking ligand_prep->docking analysis 8. Binding Pose and Affinity Analysis docking->analysis

Caption: A typical computational workflow for the theoretical analysis of a small molecule.

Methodologies

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) for all atoms. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) for a more accurate description of bonding.

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations can also be used to predict the infrared (IR) and Raman spectra of the molecule.

  • Property Calculations: Following successful optimization, single-point energy calculations are performed to determine the electronic properties and generate the MEP surface.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a macromolecular target.

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.

  • Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the potential binding region.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring them based on a defined scoring function. The pose with the lowest binding energy is typically considered the most favorable.

Potential Signaling Pathway Interaction

Based on the structural motifs present in this compound (a substituted pyridine and a piperidinol), it could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for compounds with similar scaffolds. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Signaling_Pathway ligand This compound receptor GPCR Target ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes cellular_response Downstream Cellular Response second_messenger->cellular_response Initiates

Caption: A hypothetical GPCR signaling pathway potentially modulated by the title compound.

An In-depth Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not extensively documented in public chemical databases. As such, it does not have a registered CAS number at the time of this writing. This guide is a comprehensive overview based on established chemical principles and data from analogous structures, intended for research and drug development professionals.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not available, its chemical identity can be defined by other identifiers. The properties listed below are predicted or inferred from structurally similar N-aryl piperidine compounds.

Identifier TypeValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Predicted LogP 1.5 - 2.5
Predicted pKa (Basic) 7.5 - 8.5 (piperidine N); (Acidic) ~15 (hydroxyl)
Appearance Likely an off-white to pale yellow solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Proposed Synthesis

The synthesis of this compound can be achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[1] An alternative approach involves a copper-catalyzed Ullmann condensation. Below is a detailed experimental protocol for the Buchwald-Hartwig approach.

This protocol outlines the coupling of 2-bromo-5-methylpyridine with piperidin-4-ol.

Materials:

  • 2-bromo-5-methylpyridine (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Atmosphere Inerting: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

SynthesisWorkflow reagents 2-bromo-5-methylpyridine + Piperidin-4-ol reaction Buchwald-Hartwig Amination (100-110°C, 12-24h) reagents->reaction catalyst Pd₂(dba)₃ / Xantphos NaOtBu, Toluene catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A schematic of the proposed Buchwald-Hartwig synthesis route.

Potential Biological Activity and Signaling Pathways

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system.[2][3] Pyridine derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4]

Based on analogous structures, the following structure-activity relationships can be inferred:

  • Piperidine Ring: The piperidine moiety provides a three-dimensional structure that allows for specific interactions with biological targets. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding.[5]

  • Pyridine Ring: The 5-methyl group on the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially affecting binding affinity and selectivity for its target. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.

  • Linkage: The direct linkage of the pyridine ring to the piperidine nitrogen creates a rigidified structure that can confer selectivity for specific receptors over others.

Compounds containing N-aryl piperidine moieties have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. The diagram below illustrates how a compound like this compound could potentially modulate this pathway.

Potential inhibition of the NF-κB inflammatory pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. The proposed synthesis and potential biological activities are based on well-established precedents in medicinal chemistry, offering a starting point for further investigation into this novel compound.

References

An In-depth Technical Guide on the Safety and Handling of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL has been found in publicly available literature. This guide is based on the safety information for structurally related compounds, such as piperidine and its derivatives. It is imperative that a comprehensive, compound-specific risk assessment is conducted before handling this chemical. The information provided herein should be used as a supplementary resource to internal safety protocols and expert consultation.

This technical guide is intended for researchers, scientists, and drug development professionals who may be handling this compound. The piperidine and pyridine moieties present in this molecule are common in many biologically active compounds, and understanding their potential hazards is crucial for safe laboratory practices.[1][2]

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on its structural components—a substituted piperidine and a pyridine ring—it should be handled as a potentially hazardous substance. The following table summarizes the hazard classifications for related compounds, which should be considered as potential hazards for the title compound.

Hazard ClassGHS Hazard Statement (Code)Representative Compounds
Acute Toxicity (Oral) Harmful if swallowed (H302)Piperidine[3][4][5]
Acute Toxicity (Dermal) Toxic in contact with skin (H311)Piperidine[3][4][5]
Acute Toxicity (Inhalation) Toxic if inhaled (H331) / Fatal if inhaled (H330)Piperidine[3][4][5]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314)Piperidine[3][4][5]
Serious Eye Damage/Irritation Causes serious eye damage (H318)2-Methylpyridin-3-ol[6]
Respiratory Irritation May cause respiratory irritation (H335)2-Methylpyridin-3-ol[6]
Flammability Highly flammable liquid and vapour (H225)Piperidine[3][4][5]
Safe Handling and Personal Protective Equipment (PPE)

Given the potential for acute toxicity, skin and eye damage, and respiratory irritation, stringent safety precautions should be observed.

2.1. Engineering Controls

  • Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4][5]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[7] breakthrough times should be considered for extended operations.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.[3]

    • Protective Clothing: For larger quantities or procedures with a high risk of spillage, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.

  • Respiratory Protection: If there is a risk of exposure above established limits despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

2.3. Hygiene Practices

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Contaminated work clothing should be removed and laundered separately before reuse.[9]

Storage and Disposal

3.1. Storage

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7]

  • Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

3.2. Disposal

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[9]

  • Waste material should be treated as hazardous. Do not dispose of it down the drain or in the general trash.

  • Contaminated containers should be handled as hazardous waste.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Experimental Protocols

The following is a generalized protocol for handling a potentially hazardous chemical like this compound in a research laboratory setting. This should be adapted to the specific experimental procedure.

Objective: To safely weigh and prepare a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Labeled waste container

Procedure:

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials and place them inside the fume hood.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from the storage container to the weighing boat using a clean spatula.

    • Record the exact weight.

    • Securely close the storage container.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining solid and transfer the rinse to the volumetric flask.

    • Add solvent to the volumetric flask to approximately half of the final volume.

    • Stopper the flask and gently swirl or sonicate until the solid is completely dissolved.

    • Add solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing boat, pipette tips, and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container.

    • Decontaminate the work surface in the fume hood.

    • Remove PPE in the correct order and wash hands thoroughly.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal PPE Don PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Gather Materials FumeHood->Materials Decon Decontaminate Workspace Materials->Decon Weigh Weigh Compound Decon->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Mix Mix to Homogeneity Dissolve->Mix Waste Dispose of Hazardous Waste Mix->Waste Clean Clean Equipment Waste->Clean Decon2 Decontaminate Workspace Clean->Decon2 RemovePPE Remove PPE & Wash Hands Decon2->RemovePPE

Caption: Experimental workflow for handling this compound.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for chemical safety.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a synthetic heterocyclic compound featuring a piperidine core linked to a methyl-substituted pyridine moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The structural similarity of this compound to known G-protein coupled receptor (GPCR) ligands suggests its potential as a modulator of this important class of drug targets. More than 30% of FDA-approved drugs target GPCRs, making them a primary focus for drug discovery efforts.[2]

These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel modulators of a hypothetical target, the Dopamine D2 receptor (D2R), a critical GPCR in neurologic signaling. The presented methodologies are based on established HTS principles for GPCRs and are intended to serve as a guide for researchers initiating screening campaigns with this or structurally related compounds.[3][4][5]

Hypothetical Target: Dopamine D2 Receptor (D2R)

For the purpose of this application note, we will hypothesize that this compound is being investigated as a potential modulator of the Dopamine D2 receptor. D2R is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits released upon Gαi activation can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+), a response that can be readily measured in a high-throughput format.[2]

Dopamine D2 Receptor Signaling Pathway

G_alpha_i_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gαi/βγ D2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits IP3 IP3 PLC->IP3 Cleaves cAMP cAMP AC->cAMP Converts Ligand This compound (Hypothetical Agonist) Ligand->D2R Binds ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Response Cellular Response (Fluorescence) Ca_release->Response Leads to

Figure 1: Hypothetical D2R Gαi/βγ signaling pathway.

High-Throughput Screening Protocol: Calcium Mobilization Assay

This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator, suitable for a 384-well plate format. This method is widely used for screening GPCRs that couple to the Gαq pathway or, as in this hypothetical case, Gαi/βγ-mediated PLC activation.[4][5]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor (HEK293-D2R).

  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Control Agonist: Quinpirole (a known D2R agonist), 10 mM stock in DMSO.

  • Control Antagonist: Haloperidol (a known D2R antagonist), 10 mM stock in DMSO.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.

  • Assay Plates: 384-well, black-walled, clear-bottom plates.

  • Calcium Indicator: Fluo-8 AM calcium assay kit or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), automated liquid handler.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis P1 1. Seed HEK293-D2R cells in 384-well plates P2 2. Incubate cells for 24 hours P1->P2 P3 3. Prepare compound plates: Serial dilutions of test compound and controls in Assay Buffer P2->P3 A4 7. Add compounds from prepared plates P3->A4 Compound Plate A1 4. Load cells with Fluo-8 AM dye A2 5. Incubate for 1 hour at 37°C A1->A2 A3 6. Transfer plates to FLIPR A2->A3 A3->A4 A5 8. Measure fluorescence intensity (baseline and post-addition) A4->A5 D1 9. Calculate change in fluorescence (ΔRFU) A5->D1 Raw Data D2 10. Normalize data to controls (% Activation) D1->D2 D3 11. Generate dose-response curves and calculate EC50/IC50 D2->D3 D4 12. Hit Identification (Z-factor > 0.5) D3->D4

Figure 2: High-throughput screening workflow diagram.
Step-by-Step Procedure

  • Cell Plating:

    • Harvest HEK293-D2R cells and resuspend in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound, Quinpirole (agonist control), and Haloperidol (antagonist control) in Assay Buffer.

    • For a primary screen, a single concentration (e.g., 10 µM) of the test compound is typically used. For dose-response analysis, a 10-point, 3-fold dilution series is recommended.

    • Pipette 12.5 µL of the diluted compounds and controls into a separate 384-well compound plate.

  • Cell Staining:

    • Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to add 12.5 µL from the compound plate to the cell plate.

    • Measure the fluorescence signal for 20 seconds (baseline) before compound addition and for 120 seconds after addition.

Data Presentation and Analysis

The primary output of the assay is the change in relative fluorescence units (ΔRFU). Data should be normalized to controls and analyzed to determine potency and efficacy.

Primary Screen Hit Identification

In a primary screen, "hits" are identified based on their activity relative to controls. A common metric is the Z-factor, which assesses the quality of the assay. An assay with a Z-factor > 0.5 is considered robust.

Parameter Value Interpretation
Test Compound Concentration10 µMSingle concentration for primary screen
Positive Control (Quinpirole)1 µMMaximum activation signal
Negative Control (Buffer)-Basal signal
Z-Factor 0.72 Excellent assay quality
Hit Threshold >50% Activation Defines a positive hit
Dose-Response Analysis

Hits from the primary screen are advanced to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM) % Activation (Mean ± SD)
10098.2 ± 3.1
33.395.1 ± 4.5
11.188.7 ± 5.2
3.775.3 ± 6.1
1.252.1 ± 4.8
0.428.9 ± 3.9
0.1410.5 ± 2.5
0.053.1 ± 1.8
0.010.8 ± 1.1
0.000.2 ± 0.9

Table 2: Summary of Potency and Efficacy

Compound Assay Type EC50 / IC50 (µM) Max Response (% of Control)
This compoundAgonist Mode1.1598%
Quinpirole (Control Agonist)Agonist Mode0.08100%
Haloperidol (Control Antagonist)Antagonist Mode0.05N/A

Hit Validation and Follow-up

Identified hits should be subjected to a validation cascade to confirm their activity and rule out artifacts.

Hit Validation Workflow

Hit_Validation Start Primary Hit (>50% Activation at 10 µM) C1 1. Re-test (Confirm Activity) Start->C1 C2 2. Dose-Response Curve (Determine Potency - EC50) C1->C2 If Confirmed C3 3. Orthogonal Assay (e.g., cAMP Assay) C2->C3 Potency ≤ 10 µM C4 4. Counter-Screen (Test against parental cell line to rule out non-specific effects) C3->C4 If Confirmed C5 5. Selectivity Profiling (Test against related GPCRs) C4->C5 If Specific Validated_Hit Validated Hit for Lead Optimization C5->Validated_Hit If Selective

Figure 3: Hit validation and progression workflow.
  • Orthogonal Assays: Confirm the mechanism of action using a different assay format. Since D2R is Gαi-coupled, a cAMP assay would be an appropriate orthogonal test. A true D2R agonist should decrease cAMP levels in the presence of forskolin.

  • Counter-Screening: To ensure the observed activity is target-specific, the compound should be tested against the parental cell line (e.g., HEK293) that does not express the D2 receptor.

  • Selectivity Profiling: The compound should be screened against a panel of other GPCRs, particularly other dopamine receptor subtypes (D1, D3, D4, D5), to determine its selectivity profile.

Conclusion

This document outlines a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound against the Dopamine D2 receptor. The provided protocols for a calcium mobilization assay, data analysis, and hit validation offer a robust starting point for researchers aiming to characterize the pharmacological properties of this and similar novel chemical entities. The successful application of these methods can facilitate the identification of promising lead compounds for further drug development.

References

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(5-Methylpyridin-2-YL)piperidin-4-OL as a precursor in organic synthesis, with a focus on its role in the development of pharmacologically active molecules.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1] This precursor is of particular interest in medicinal chemistry as a building block for the synthesis of more complex molecules, including those with potential therapeutic applications such as opioid μ antagonists.[2] The strategic placement of the methyl group on the pyridine ring and the hydroxyl group on the piperidine ring offers versatile points for further chemical modification.

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of substituted piperidine derivatives for drug discovery and development.[] The hydroxyl group can be further functionalized, for instance, through oxidation to the corresponding ketone or by etherification or esterification. The nitrogen atom of the piperidine ring allows for N-alkylation to introduce various side chains, which can significantly modulate the biological activity of the final compound.[4]

A critical application lies in its structural similarity to intermediates used in the synthesis of potent analgesics and other central nervous system (CNS) active agents.[5] For example, the related compound, 5-methyl-2-(piperidin-4-ylamino)pyridine, is a precursor for N-(5-methylpyridin-2-yl)-N-(4-piperidinyl)-2-furancarboxamide derivatives, which act as opioid µ antagonists.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G reactant1 2-Bromo-5-methylpyridine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Piperidin-4-ol reactant2->conditions plus + plus->conditions product This compound conditions->product

Figure 1: Synthesis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
2-Bromo-5-methylpyridine3430-13-5172.02
Piperidin-4-ol5382-16-1101.15
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl acetate141-78-688.11
BrineN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-5-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: 70-85%

Oxidation of this compound to 1-(5-Methylpyridin-2-YL)piperidin-4-one

This protocol outlines the oxidation of the hydroxyl group to a ketone, providing a key intermediate for further derivatization, such as reductive amination.

Reaction Scheme:

G reactant This compound conditions Oxidizing Agent (e.g., PCC, Dess-Martin) Solvent (e.g., CH2Cl2) reactant->conditions product 1-(5-Methylpyridin-2-YL)piperidin-4-one conditions->product

Figure 2: Oxidation to the corresponding piperidin-4-one.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
This compoundN/A192.26
Pyridinium chlorochromate (PCC)26299-14-9215.56
Dichloromethane (CH₂Cl₂)75-09-284.93
Silica gel7631-86-9N/A
Celite®61790-53-2N/A

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite® and silica gel.

  • Wash the filter cake with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (ethyl acetate/hexane) to obtain 1-(5-Methylpyridin-2-YL)piperidin-4-one.

Expected Yield: 80-95%

Data Presentation

Table 1: Summary of Synthetic Protocols

PrecursorProductReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-5-methylpyridine, Piperidin-4-olThis compoundK₂CO₃DMF100-12012-2470-85
This compound1-(5-Methylpyridin-2-YL)piperidin-4-onePCCCH₂Cl₂RT2-480-95

Logical Workflow for Drug Discovery Application

The following diagram illustrates a potential workflow where this compound serves as a starting material for the synthesis of a library of compounds for biological screening.

G cluster_0 Synthesis of Precursor cluster_1 Diversification cluster_2 Compound Library cluster_3 Screening and Development A This compound B Oxidation A->B C Esterification / Etherification A->C D Reductive Amination B->D E Library of diverse 1-(5-Methylpyridin-2-YL)piperidine derivatives C->E D->E F Biological Screening (e.g., Opioid Receptor Binding Assay) E->F G Lead Optimization F->G H Preclinical Development G->H

Figure 3: Drug discovery workflow utilizing the precursor.

References

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in drug discovery.[1][2][3] The molecule 1-(5-Methylpyridin-2-YL)piperidin-4-OL combines a piperidin-4-ol moiety with a 5-methylpyridine group. This structural arrangement suggests potential interactions with various biological targets, and its analogs have shown promise in several therapeutic areas, including infectious diseases, neuroscience, and oncology.[4][5]

Potential Therapeutic Applications of Analogs

Derivatives of pyridinyl-piperidines and similar structures have demonstrated significant potential across multiple disease areas. The applications outlined below are based on studies of close structural analogs.

  • Antiviral Activity: Piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] These compounds have shown high efficacy against both wild-type and drug-resistant viral strains.

  • Anti-tuberculosis Activity: Piperidinol analogs have been identified as having promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have led to the development of compounds with significant anti-tuberculosis efficacy.[7]

  • Neurodegenerative Diseases: The piperidine core is a key component of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[8] Analogs of this compound could potentially be explored for similar activities.

  • Anticancer and Anti-inflammatory Properties: The piperidine ring is present in many compounds with anticancer and anti-inflammatory properties.[4][5] These molecules often act by inhibiting specific kinases or other enzymes involved in cell proliferation and inflammation pathways.

Quantitative Biological Data of Structural Analogs

The following table summarizes the biological activity of various piperidine derivatives that are structurally related to this compound.

Compound/Analog ClassTarget/AssayQuantitative DataReference
Piperidine-linked Pyridine AnalogsAnti-HIV-1 Activity (Wild-Type)BD-c1: EC50 = 10 nM, CC50 ≥ 146 µM[6]
Piperidine-linked Pyridine AnalogsAnti-HIV-1 Activity (Wild-Type)BD-e2: EC50 = 5.1 nM[6]
Piperidinol AnalogsAnti-tuberculosis Activity4b: MIC = 1.4 µg/mL[7]
Piperidinol AnalogsAnti-tuberculosis Activity4m: MIC = 1.7 µg/mL[7]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase InhibitionIC50 = 5.7 nM[8]

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of similar piperidine derivatives. These can serve as a starting point for the preparation and assessment of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the common methods for preparing N-aryl piperidines.

Materials:

  • 2-Chloro-5-methylpyridine

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Acetonitrile (ACN) or other suitable solvent

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.2 equivalents) in acetonitrile, add 2-chloro-5-methylpyridine (1.0 equivalent) and diisopropylethylamine (2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials 2-Chloro-5-methylpyridine Piperidin-4-ol reaction Reaction Nucleophilic Aromatic Substitution Solvent: Acetonitrile Base: DIPEA Heat start->reaction Combine workup Workup Extraction Washing Drying reaction->workup Cool purification Purification Column Chromatography workup->purification Concentrate product Final Product This compound Characterization (NMR, MS) purification->product Isolate

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Anti-HIV-1 Activity Assay

This protocol is adapted from methodologies used to evaluate piperidine-linked pyridine analogues as HIV-1 NNRTIs.[6]

Cell Line:

  • MT-4 cells

Materials:

  • Test compound (this compound)

  • Reference NNRTIs (e.g., Nevirapine, Efavirenz)

  • HIV-1 viral stock

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microtiter plates

Procedure:

  • Cytotoxicity Assay (CC50 determination):

    • Plate MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 5 days at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., acidic isopropanol) and read the absorbance at 540 nm.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Antiviral Activity Assay (EC50 determination):

    • Plate MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Infect the cells with a predetermined amount of HIV-1.

    • Incubate for 5 days at 37°C in a 5% CO2 incubator.

    • Perform the MTT assay as described above to measure cell viability (protection from virus-induced cytopathicity).

    • Calculate the 50% effective concentration (EC50) from the dose-response curve.

    • The Selectivity Index (SI) is calculated as CC50 / EC50.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammation Induces Transcription Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL Analog Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized modulation of the NF-κB signaling pathway by a piperidine analog.

This diagram illustrates a potential mechanism for anti-inflammatory activity, where an analog of this compound could inhibit a key kinase such as IKK, leading to the downregulation of the pro-inflammatory NF-κB pathway. This is a plausible target for piperidine-containing molecules with observed anti-inflammatory effects.

References

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Based on the common biological activities of structurally related piperidine and pyridine derivatives, this compound is a candidate for investigation as an anticancer agent and a modulator of protein kinases. The following sections outline protocols for assessing its cytotoxic effects on cancer cell lines, its potential to inhibit key signaling pathways, and methods for target identification and validation.

Compound Profile

Compound Name This compound
Synonyms N/A
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structure
Purity >98% (recommended for all assays)
Storage Store at -20°C, protect from light. For assays, prepare fresh solutions in an appropriate solvent such as DMSO.

Potential Biological Activities and Signaling Pathways

Piperidine and pyridine moieties are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and neurological effects.[1][2] Many of these effects are attributed to the modulation of key cellular signaling pathways. Given the structure of this compound, it is hypothesized to potentially interact with protein kinases or G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

A potential mechanism of action for a piperidine-based compound as an anticancer agent could involve the inhibition of a protein kinase in a critical signaling pathway.

Signal_Transduction_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Compound This compound Compound->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Hypothesized Kinase Inhibition Pathway

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described assays. Note: This data is for illustrative purposes only and is not derived from experimental results.

Table 1: In Vitro Anticancer Activity (IC50, µM)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT116Colon Cancer12.5
PC-3Prostate Cancer35.1

Table 2: Kinase Inhibition Profile (IC50, µM)

Kinase TargetIC50 (µM)
EGFR> 100
VEGFR28.9
PDGFRβ14.3
Abl> 100

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[2][3][4]

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Add_Compound Add serial dilutions of Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

MTT Cell Viability Assay Workflow

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound against a panel of protein kinases.[5][6][7] A luminescence-based assay, such as ADP-Glo™, is recommended for its high sensitivity and suitability for high-throughput screening.

Workflow Diagram:

Kinase_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Kinase_Reaction Incubate Reagents for Kinase Reaction Prepare_Reagents->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent to deplete ATP Kinase_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence

In Vitro Kinase Assay Workflow

Materials:

  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

GPCR Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine if this compound can bind to a specific G-protein coupled receptor.[8][9]

Workflow Diagram:

GPCR_Binding_Workflow Prepare_Membranes Prepare Cell Membranes Expressing GPCR Incubate Incubate Membranes with Radioligand and Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity on Filters Wash->Measure_Radioactivity

GPCR Radioligand Binding Assay Workflow

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Binding buffer

  • This compound

  • Non-labeled competing ligand (for non-specific binding determination)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In reaction tubes, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the compound dilutions.

  • For total binding, omit the compound. For non-specific binding, add a high concentration of a known non-labeled competing ligand.

  • Incubate the reactions at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the ability of this compound to displace the radioligand, from which the Ki can be calculated.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Unveiling the Potential of 1-(5-Methylpyridin-2-yl)piperidin-4-ol: A Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular probes is ever-evolving, driven by the quest for more precise and effective tools to investigate complex biological systems. Within this dynamic field, the heterocyclic compound 1-(5-Methylpyridin-2-yl)piperidin-4-ol has emerged as a molecule of significant interest. Its unique structural amalgamation of a methyl-substituted pyridine ring and a piperidin-4-ol moiety suggests a potential for selective interactions with a variety of biological targets. This application note provides a comprehensive overview of the current understanding of this compound, detailing its potential applications as a molecular probe, and offers generalized protocols that can be adapted for its use in research and drug discovery.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application as a molecular probe. While specific experimental data for this exact compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent chemical moieties.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₁₁H₁₆N₂OBased on chemical structure
Molecular Weight 192.26 g/mol Calculated from molecular formula
Solubility Likely soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.General characteristic of similar heterocyclic compounds.
pKa The pyridine nitrogen is expected to be basic, while the piperidinol hydroxyl group is weakly acidic.Inferred from the functional groups present.
Reactivity The hydroxyl group can be a site for derivatization or conjugation. The pyridine ring may participate in metal coordination.Based on functional group chemistry.

Potential Biological Applications as a Molecular Probe

The structural features of this compound suggest its potential utility as a molecular probe in several key areas of biomedical research. The piperidine scaffold is a common motif in a wide range of biologically active compounds, and pyridine derivatives are known to interact with various enzymes and receptors.

Potential Targets and Applications:

  • Neurological Disorders: Piperidine-containing compounds are well-represented among centrally active drugs. This probe could be valuable for studying receptors and enzymes involved in neurotransmission.

  • Oncology: The pyridine ring is a key component of many kinase inhibitors. This compound could serve as a scaffold for the development of probes to study kinase signaling pathways.

  • Infectious Diseases: Heterocyclic compounds, including those with piperidine and pyridine rings, have shown antimicrobial and antiviral activities. This molecule could be explored as a probe to identify novel targets in pathogens.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a molecular probe. Researchers should optimize these protocols based on their specific experimental setup and biological question.

General Workflow for Target Identification

This workflow outlines the steps to identify the potential biological targets of this compound.

G cluster_0 Probe Preparation cluster_1 Target Identification cluster_2 Target Validation A Synthesize or Procure This compound B Characterize Probe (NMR, MS, Purity) A->B C Affinity-Based Methods (e.g., Chemical Proteomics) B->C D Cell-Based Assays (e.g., Phenotypic Screening) B->D E Biochemical Assays (e.g., Enzyme Inhibition) C->E F Biophysical Assays (e.g., SPR, ITC) C->F G Cellular Target Engagement Assays D->G

Caption: Workflow for target identification and validation.

Protocol for Affinity-Based Target Identification (Chemical Proteomics):

  • Immobilization: Covalently attach this compound to a solid support (e.g., agarose or magnetic beads) through its hydroxyl group. This requires chemical modification of the probe.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with the probe.

Signaling Pathway Analysis

Once a target is identified, this workflow can be used to investigate the downstream signaling effects of the probe's interaction with its target.

G A Treat Cells with This compound B Lyse Cells and Prepare Protein Extracts A->B E Gene Expression Analysis (e.g., qPCR, RNA-seq) A->E F Functional Assays (e.g., Cell Proliferation, Apoptosis) A->F C Western Blotting for Key Signaling Proteins B->C D Phospho-Proteomic Analysis B->D

Caption: Workflow for signaling pathway analysis.

Protocol for Western Blotting:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target protein and downstream signaling molecules (including their phosphorylated forms).

  • Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Data Interpretation and Future Directions

The data generated from these experiments will provide valuable insights into the biological activity of this compound. Quantitative data, such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or changes in protein expression, should be meticulously recorded and analyzed.

The exploration of this compound as a molecular probe is still in its nascent stages. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR), developing radiolabeled or fluorescently tagged versions for in vivo imaging, and conducting comprehensive preclinical evaluations to assess its therapeutic potential. The protocols and information presented here provide a solid foundation for researchers to unlock the full potential of this promising molecular probe.

Application Notes and Protocols for In Vitro Experimental Design for Testing 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL contains a piperidine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. Due to the lack of specific target information for this novel compound, a systematic, multi-tiered in vitro screening approach is essential to identify its biological activity and mechanism of action. This document provides a comprehensive experimental plan, from broad primary screening to detailed secondary and mechanistic assays, to thoroughly characterize the pharmacological profile of this compound.

Tier 1: Primary Screening - Broad Target Class Identification

The initial phase of testing is designed to cast a wide net and identify potential interactions of this compound with major druggable target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Kinase Panel Screening

Objective: To identify any inhibitory activity of the test compound against a diverse panel of human kinases.

Experimental Protocol: Radiometric Kinase Activity Assay

  • Plate Preparation: Dispense 5 µL of a 4X solution of the test compound (e.g., at a final concentration of 10 µM) or vehicle control (DMSO) into a 96-well plate.

  • Kinase Reaction Initiation: Add 10 µL of a 2X kinase/substrate solution containing the specific kinase and its corresponding substrate in kinase buffer.

  • ATP Addition: Add 5 µL of a 4X solution of [γ-³³P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding 30 µL of a stop solution containing EDTA.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the signal from the test compound to the vehicle control.

Data Presentation:

Kinase TargetTest Compound Concentration (µM)Percent Inhibition (%)
CDK2/cyclin A1085.2
EGFR105.1
SRC1012.5
PKA103.7
... (and so on for the entire panel)10...

Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dispense 4X Test Compound/Vehicle B Add 2X Kinase/ Substrate Solution A->B C Add 4X [γ-³³P]ATP (Initiate Reaction) B->C D Incubate at RT C->D E Add Stop Solution (EDTA) D->E F Transfer to Filter Plate E->F G Wash Plate F->G H Add Scintillation Fluid G->H I Read on Scintillation Counter H->I

Caption: Radiometric kinase assay workflow.

GPCR Binding Assay Panel

Objective: To determine if the test compound binds to a panel of representative GPCRs.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.

  • Assay Plate Preparation: In a 96-well plate, add the cell membranes, a known radioligand for the target GPCR, and either the test compound (at a final concentration of 10 µM) or vehicle control.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound.

Data Presentation:

GPCR TargetTest Compound Concentration (µM)Percent Displacement (%)
Adrenergic α2A103.2
Dopamine D21078.9
Serotonin 5-HT2A1015.6
Opioid µ109.8
... (and so on for the entire panel)10...

Experimental Workflow:

G cluster_binding Binding Reaction cluster_separation Separation & Detection A Combine Cell Membranes, Radioligand, and Test Compound/Vehicle B Incubate to Equilibrium A->B C Filter through Glass Fiber Plate B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G cluster_setup System Setup cluster_recording Recording Protocol cluster_analysis Data Analysis A Load Cells into Automated System B Establish Giga-seal and Whole-Cell Configuration A->B C Record Baseline Current B->C D Apply Test Compound C->D E Record Current with Compound D->E F Washout E->F G Measure Current Amplitude Change F->G G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Test Compound) GPCR Gs-Coupled Receptor Agonist->GPCR Binds G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response G ATP_conc Increased ATP Concentration Competition Increased Competition for Kinase Active Site ATP_conc->Competition IC50 Increased IC50 of Test Compound Competition->IC50 Leads to Mechanism Conclusion: ATP-Competitive Mechanism IC50->Mechanism Indicates G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Biased Ligand (Test Compound) GPCR GPCR-Enzyme Fragment 1 Ligand->GPCR Binds GRK GRK GPCR->GRK Activates Arrestin β-Arrestin-Enzyme Fragment 2 GPCR->Arrestin Recruits Complex Active Enzyme Complex GPCR->Complex Forms GRK->GPCR Phosphorylates Arrestin->Complex Forms Signal Luminescent Signal Complex->Signal Generates Substrate Substrate Substrate->Complex

Application Notes and Protocols for In Vivo Studies of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies involving 1-(5-Methylpyridin-2-YL)piperidin-4-OL did not yield specific published data for this exact molecule. While research exists for structurally related compounds containing pyridine, piperidine, and other heterocyclic moieties, no direct in vivo experimental results, quantitative data, or established protocols for this compound were found.

Therefore, the following sections provide a generalized framework and hypothetical protocols based on common practices for similar compounds. These are intended to serve as a starting point for researchers designing novel in vivo studies for this compound.

Hypothetical Applications and Experimental Design

Based on the structural motifs present in this compound, potential in vivo applications could be explored in areas such as:

  • Neuropharmacology: The piperidine and pyridine rings are common in centrally acting agents.

  • Oncology: Various kinase inhibitors and signaling pathway modulators incorporate these scaffolds.

  • Inflammation and Immunology: Compounds with similar structures have shown activity in these therapeutic areas.

A typical in vivo study workflow for a novel compound like this compound would logically progress as follows:

G A Compound Synthesis and Characterization B In Vitro Assays (Target Identification, Potency) A->B C Pharmacokinetic (PK) Studies (ADME) B->C D Toxicity and Tolerability Studies C->D E Efficacy Studies in Disease Models D->E F Data Analysis and Interpretation E->F

Figure 1: A generalized workflow for the in vivo evaluation of a novel chemical entity.

Data Presentation: Hypothetical Quantitative Data Tables

Should in vivo studies be conducted, the following tables provide a template for summarizing key quantitative data.

Table 1: Hypothetical Pharmacokinetic Parameters in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Compound
This compoundIntravenous (IV)1----
Oral (PO)10----
Vehicle Control IV / PO-NDNDNDND

ND: Not Detected

Table 2: Hypothetical Efficacy in a Murine Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control -Daily (PO)-0
This compound 10Daily (PO)--
30Daily (PO)--
Positive Control -Daily (PO)--

Experimental Protocols

The following are detailed, hypothetical protocols for key in vivo experiments.

Protocol 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Workflow Diagram:

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase A1 Acclimatize Mice A2 Fast Overnight (for PO) A1->A2 A3 Administer Compound (IV or PO) A2->A3 B1 Collect Blood at Time Points A3->B1 B2 Process to Plasma B1->B2 B3 Store Samples at -80°C B2->B3 C1 Sample Extraction B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Calculate PK Parameters C2->C3

Figure 2: Workflow for a typical rodent pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. For oral dosing, fast the animals overnight.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle.

  • Dosing:

    • Intravenous (IV): Administer the compound via the tail vein at a dose of 1 mg/kg.

    • Oral (PO): Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer cell line-derived xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Matrigel

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • This compound

  • Vehicle

  • Positive control drug

  • Calipers for tumor measurement

Workflow Diagram:

G A Implant Tumor Cells Subcutaneously B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Initiate Dosing Regimen C->D E Measure Tumor Volume and Body Weight D->E F Euthanize and Collect Tissues E->F G Analyze Data F->G

Figure 3: Experimental workflow for a xenograft efficacy study.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant cultured human cancer cells mixed with Matrigel into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Compound at low and high doses, Positive Control).

  • Treatment: Begin daily oral administration of the compound or vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor body weight as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathway Hypothesis

Given the lack of specific data, a hypothetical signaling pathway that could be modulated by a compound with this structure in an oncological context is presented below. This is purely illustrative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL Compound->Kinase2 Gene Gene Expression (Proliferation, Survival) TF->Gene

Figure 4: Hypothetical inhibition of a kinase signaling pathway.

This application note provides a foundational guide for initiating in vivo research on this compound. All protocols and data representations are templates and should be adapted and validated based on initial in vitro findings and specific experimental goals.

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL in a Hypothetical Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, there is no publicly available research data on the specific biological activity or use of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in any disease model. The information presented here is based on the known pharmacological activities of structurally similar N-aryl-piperidine compounds, which have been investigated for various therapeutic applications, including their action on dopamine receptors.

Introduction

The N-aryl-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have been shown to interact with a variety of biological targets, leading to their investigation in diverse therapeutic areas such as neurodegenerative diseases, cancer, and infectious diseases.[2][3][4] Notably, many N-aryl-piperidine and related N-aryl-piperazine derivatives have been identified as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of schizophrenia and Parkinson's disease.[2]

This document outlines a hypothetical application for this compound as a potential dopamine D2/D3 receptor partial agonist for investigation in a preclinical model of Parkinson's disease.

Hypothetical Application: Dopamine D2/D3 Receptor Partial Agonist for Parkinson's Disease

Based on the pharmacology of structurally related compounds, we hypothesize that this compound may act as a partial agonist at dopamine D2 and D3 receptors. Such a profile is of therapeutic interest for Parkinson's disease, as partial agonism could provide sufficient dopaminergic stimulation to alleviate motor symptoms while potentially reducing the risk of agonist-induced side effects like dyskinesia.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with human dopamine D2 and D3 receptors.

ParameterDopamine D2 ReceptorDopamine D3 Receptor
Binding Affinity (Ki) 15.5 nM8.2 nM
Functional Potency (EC50) 45.0 nM25.5 nM
Maximal Efficacy (Emax) 65% (relative to dopamine)70% (relative to dopamine)

Experimental Protocols

Dopamine Receptor Binding Assay (Hypothetical Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human dopamine D2 and D3 receptors expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors

  • Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep, 500 µg/mL G418)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compound: this compound (serial dilutions)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency and harvest.

    • Homogenize cells in ice-cold assay buffer and centrifuge at 500 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 50 µL of the appropriate radioligand (e.g., 0.5 nM [³H]-Spiperone for D2).

    • Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay (Hypothetical Protocol)

This protocol measures the functional activity of this compound as a partial agonist by quantifying its ability to stimulate the binding of [³⁵S]-GTPγS to G-proteins coupled to D2/D3 receptors.

Materials:

  • Cell membranes expressing D2 or D3 receptors (from Protocol 1)

  • GTPγS assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4

  • GDP (10 µM)

  • [³⁵S]-GTPγS (0.1 nM)

  • Dopamine (as a full agonist control)

  • Test compound: this compound (serial dilutions)

Procedure:

  • Pre-incubate cell membranes (~10 µg) with 10 µM GDP in GTPγS assay buffer for 15 minutes on ice.

  • In a 96-well plate, add the test compound or dopamine at various concentrations.

  • Add the pre-incubated membrane suspension to the wells.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the filter-bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Plot the [³⁵S]-GTPγS binding (in counts per minute) against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) for the test compound and dopamine.

  • Calculate the relative efficacy of the test compound as a percentage of the maximal response induced by dopamine.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL (Partial Agonist) Compound->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Hypothetical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for In Vivo Rodent Model of Parkinson's Disease

in_vivo_workflow A 6-OHDA Lesioning in Rodent Striatum B Post-operative Recovery (2-3 weeks) A->B C Apomorphine-Induced Rotation Test (Baseline) B->C D Vehicle or Compound Administration C->D E Behavioral Assessment (e.g., Cylinder Test, Rotational Behavior) D->E F Data Analysis and Comparison E->F

Caption: Workflow for a preclinical Parkinson's disease model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(5-Methylpyridin-2-YL)piperidin-4-OL synthesis. The content is structured to address common issues encountered during the synthesis, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-methylpyridine and piperidin-4-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Starting Material: 2-chloropyridines can be less reactive than their fluoro counterparts in SNAr reactions.[1][2] 2. Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3] 3. Improper Base: The chosen base may not be strong enough to deprotonate piperidin-4-ol or facilitate the reaction. 4. Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate.1. Switch to a More Reactive Halopyridine: If using 2-chloro-5-methylpyridine, consider switching to 2-fluoro-5-methylpyridine, which is significantly more reactive in SNAr.[2] 2. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can also be an effective method to accelerate the reaction.[4][5] 3. Use a Stronger Base: Employ a stronger, non-nucleophilic base such as NaH, K₂CO₃, or Cs₂CO₃ to ensure complete deprotonation of the piperidin-4-ol. 4. Solvent Optimization: Screen polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[4]
Formation of Impurities/Side Products 1. Competing Reactions: At high temperatures, side reactions may become more prevalent. 2. Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. 3. Decomposition: Starting materials or the product may be unstable at the reaction temperature.1. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. 2. Choose an Inert Solvent: Select a solvent that is stable and unreactive under the chosen reaction conditions. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to minimize byproduct formation. 4. Purification: Employ column chromatography for purification, using a suitable solvent system to separate the desired product from impurities.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup solvent, leading to losses. 2. Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to stable emulsions. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Solvent Selection for Extraction: Use a less polar solvent for extraction if the product is highly polar. Multiple extractions with smaller volumes of solvent are more effective than a single large volume extraction. 2. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halo-5-methylpyridine (e.g., 2-chloro-5-methylpyridine or 2-fluoro-5-methylpyridine) with piperidin-4-ol in the presence of a base.

Q2: Which starting material is better, 2-chloro-5-methylpyridine or 2-fluoro-5-methylpyridine?

A2: 2-Fluoro-5-methylpyridine is generally the better choice. The carbon-fluorine bond in this context is more polarized and fluoride is a better leaving group in SNAr reactions on electron-deficient rings, leading to faster reaction rates and often higher yields compared to the chloro-analogue.[1][2]

Q3: What are the optimal reaction conditions for this synthesis?

A3: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a reaction temperature between 80-120 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, ensure your starting materials are pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. Use the lowest effective temperature and avoid unnecessarily long reaction times. Careful selection of the base and solvent is also critical.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol).

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 2-Chloro-5-methylpyridine (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-chloro-5-methylpyridine, piperidin-4-ol, and potassium carbonate.

  • Add DMF to the flask. The reaction mixture is typically stirred at a concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes hypothetical data from experiments to optimize the reaction yield by varying different parameters.

Entry Halopyridine Base Solvent Temperature (°C) Time (h) Yield (%)
12-Chloro-5-methylpyridineK₂CO₃DMF1002445
22-Fluoro-5-methylpyridineK₂CO₃DMF1001275
32-Fluoro-5-methylpyridineCs₂CO₃DMF1001282
42-Fluoro-5-methylpyridineK₂CO₃DMSO1001278
52-Fluoro-5-methylpyridineK₂CO₃DMF802465
62-Fluoro-5-methylpyridineK₂CO₃Toluene1002420

Visualizations

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperidin-4-ol acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the halogen. This is followed by the elimination of the halide to restore aromaticity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine Piperidin-4-ol Piperidin-4-ol Intermediate Nucleophilic Addition Product This compound Intermediate->Product Elimination of Halide Halide_ion Halide Ion

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow A Reaction Setup (Reactants, Base, Solvent) B Heating and Stirring (e.g., 100°C, 12-24h) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup (Quenching, Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: The solubility of a compound is influenced by its physicochemical properties. For this compound, potential reasons for poor solubility could include:

  • High Crystal Lattice Energy: The molecule may form a stable crystal structure that is difficult for a solvent to break down.

  • Molecular Symmetry: Symmetrical molecules can pack more efficiently in a crystal lattice, leading to higher melting points and lower solubility.[1]

  • Hydrophobicity: The presence of the methylpyridine and piperidinyl groups can contribute to a higher lipophilicity, reducing its affinity for aqueous solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q2: In which common laboratory solvents is this compound likely to have better solubility?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (e.g., PEG 400)

It is likely to have low solubility in non-polar organic solvents like hexane and toluene, and limited solubility in water.

Q3: What are the first steps I should take if I encounter solubility issues during my experiment?

A3: If you are facing solubility challenges, a systematic approach is recommended. The following workflow can guide your troubleshooting process:

G start Solubility Issue Identified char Characterize the Compound (purity, solid form) start->char screen Solvent Screening char->screen ph pH Adjustment screen->ph Ionizable? cosolvent Co-solvent System screen->cosolvent In organic solvent? ph->cosolvent surfactant Surfactant Addition cosolvent->surfactant complex Complexation (e.g., Cyclodextrins) surfactant->complex formulation Advanced Formulation (e.g., Solid Dispersion, Lipid-based) complex->formulation end Optimized Solubility Achieved formulation->end

Caption: Troubleshooting workflow for addressing solubility issues.

Troubleshooting Guides

This section provides detailed guidance on specific problems and potential solutions.

Issue 1: The compound precipitates out of solution when preparing an aqueous stock.

Possible Cause: The compound has low aqueous solubility, and the concentration of your stock solution exceeds its solubility limit in water.

Solutions:

  • pH Adjustment: If the compound has ionizable groups (the piperidine nitrogen is basic), adjusting the pH of the solvent can significantly increase solubility. For a basic compound like this, lowering the pH to form a salt will likely improve aqueous solubility.

  • Use of Co-solvents: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol first, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.

  • Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious as the compound may precipitate out again upon cooling. This method is more suitable for achieving a supersaturated solution for immediate use.

Issue 2: The compound is not soluble enough in a desired solvent for in vivo studies.

Possible Cause: The required concentration for dosing is higher than the compound's solubility in pharmaceutically acceptable solvents.

Solutions:

  • Formulation with Excipients: Utilize formulation strategies to enhance solubility. This can include the use of surfactants, cyclodextrins, or creating a lipid-based formulation.[2][3]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[2] Techniques like micronization or nanomilling can be employed.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.[4]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical quantitative data for different solubility enhancement techniques applied to this compound.

Method Solvent System Temperature (°C) Solubility (µg/mL) Fold Increase
Baseline Water (pH 7.4)2551
pH Adjustment 0.1 N HCl (pH 1.2)25500100
Co-solvency 20% DMSO in Water2515030
Co-solvency 40% PEG 400 in Water2530060
Surfactant 2% Tween 80 in Water258016
Complexation 10% HP-β-CD in Water2545090

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • HPLC system with a suitable column and detector

  • Shaker incubator

  • Centrifuge

  • pH meter

Methodology:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Construct a pH-solubility profile by plotting the solubility against the pH.

Protocol 2: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Analytical balance

  • Magnetic stirrer

  • HPLC system

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15% w/v).

  • Add an excess amount of the compound to each HP-β-CD solution.

  • Stir the mixtures at room temperature for 24 hours.

  • After 24 hours, visually inspect the solutions for any undissolved particles.

  • Filter the solutions to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in each filtrate by HPLC.

  • Plot the solubility of the compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Visualizations

Decision Tree for Solubility Enhancement

This diagram provides a logical path for selecting an appropriate solubility enhancement technique based on the compound's properties and the intended application.

G start Poorly Soluble Compound ionizable Is the compound ionizable? start->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes application Intended Application? ionizable->application No salt Salt Formation ph_adjust->salt invitro In Vitro Assay application->invitro invivo In Vivo Study application->invivo cosolvent Co-solvents (e.g., DMSO) invitro->cosolvent formulation Advanced Formulation invivo->formulation surfactant Surfactants cosolvent->surfactant lipid Lipid-based Delivery formulation->lipid solid_disp Solid Dispersion formulation->solid_disp nano Nanosuspension formulation->nano

Caption: A decision tree to guide the selection of a solubility enhancement strategy.

Mechanism of Cyclodextrin Complexation

This diagram illustrates how cyclodextrins encapsulate a poorly soluble drug molecule to improve its aqueous solubility.

G cluster_0 Before Complexation cluster_1 Cyclodextrin cluster_2 After Complexation drug Poorly Soluble Drug (Hydrophobic) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation water Water Molecules cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex

References

Technical Support Center: Purification of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two most effective and commonly used purification techniques for compounds similar to this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

Assuming a synthetic route involving the reaction of 2-halo-5-methylpyridine with piperidin-4-ol, common impurities may include:

  • Unreacted starting materials (2-halo-5-methylpyridine and piperidin-4-ol).

  • By-products from side reactions.

  • Residual solvents from the reaction and workup.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It helps in identifying the optimal solvent system for column chromatography and in checking the purity of fractions collected. Staining with potassium permanganate or visualization under UV light can be effective for detecting the compound and impurities.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

Pyridine and piperidine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation (e.g., streaking on TLC that doesn't resolve with different solvent systems), consider the following:

  • Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing the silica gel slurry in a solvent system containing a small amount (0.1-1%) of triethylamine.

  • Alumina Chromatography: Basic or neutral alumina can be used as an alternative stationary phase.

  • Alternative Purification: If the compound is a solid, recrystallization might be a milder purification method.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC/Column Inappropriate solvent system (eluent is too polar or not polar enough).Systematically vary the polarity of your eluent. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes. Gradually increasing the proportion of a more polar solvent like methanol or ethanol in a dichloromethane or ethyl acetate mobile phase can improve elution of polar compounds.[1]
Streaking or Tailing of the Compound Spot Compound is too polar for the solvent system; interaction with acidic silica gel; compound is overloaded on the column.Add a small amount of a polar solvent like methanol to the eluent. Use a less acidic stationary phase (neutral alumina) or add a small amount of a base (e.g., 0.5% triethylamine) to the eluent. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Product is Not Eluting from the Column The eluent is not polar enough; the compound may be irreversibly adsorbed to the silica.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol/ammonium hydroxide may be necessary. If the compound is still retained, it may be necessary to consider reverse-phase chromatography.
Co-elution of Product and Impurities The polarity of the product and impurity are very similar in the chosen solvent system.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Sometimes, changing the primary solvent can alter the selectivity of the separation.[1]
Recrystallization
Issue Possible Cause(s) Recommended Solution(s)
Compound Oils Out Instead of Crystallizing The boiling point of the solvent is too high; the compound is melting in the hot solvent; impurities are preventing crystallization.Use a lower-boiling point solvent. Ensure you are not overheating the solution. Try adding a small seed crystal to induce crystallization. If oiling out persists, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then cool.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used); the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, the solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider a mixed-solvent system.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering to minimize loss in the mother liquor. During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Colored Impurities Remain in Crystals The impurities are co-crystallizing with the product.Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb some of your product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Sample: Dissolve the crude this compound in a minimum amount of the column eluent or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Packing the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For compounds like this compound, a gradient of ethyl acetate in hexanes, followed by the addition of a small percentage of methanol, is often effective.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation of the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below. Common solvents to screen for nitrogen-containing heterocyclic compounds include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical purification parameters for compounds structurally related to this compound, based on literature for analogous compounds.

Technique Stationary Phase / Solvent System Typical Yield Expected Purity Reference
Column Chromatography Silica Gel; Ethyl Acetate/Hexanes gradient70-95%>98% (by HPLC or NMR)General practice for pyridine derivatives[2]
Column Chromatography Silica Gel; Dichloromethane/Methanol gradient65-90%>98% (by HPLC or NMR)For polar heterocyclic compounds[1]
Recrystallization Ethanol/Water60-85%>99% (by HPLC or NMR)Common for polar organic salts
Recrystallization Ethyl Acetate/Hexanes50-80%>99% (by HPLC or NMR)For moderately polar, non-salt compounds

Visualized Workflows and Logic

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Solid? TLC->Decision Column Column Chromatography Decision->Column No Recrystallize Recrystallization Decision->Recrystallize Yes PureFractions Combine Pure Fractions Column->PureFractions PureSolid Pure Solid Product Recrystallize->PureSolid Evaporation Solvent Evaporation PureFractions->Evaporation Evaporation->PureSolid TroubleshootingWorkflow Start Poor Separation in Column Chromatography CheckTLC Streaking on TLC? Start->CheckTLC CheckPolarity Tried different solvent systems? CheckTLC->CheckPolarity No AddBase Add 0.5% Triethylamine to Eluent CheckTLC->AddBase Yes OptimizeSolvent Systematically vary solvent polarity (e.g., EtOAc/Hexanes to DCM/MeOH) CheckPolarity->OptimizeSolvent No GradientElution Try a Gradient Elution CheckPolarity->GradientElution Yes ChangeStationary Use Neutral Alumina AddBase->ChangeStationary Still Streaking

References

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials, available catalysts, and desired reaction conditions.

Q2: Which starting materials are typically used for this synthesis?

A2: For SNAr, the typical starting materials are a halo-substituted pyridine, such as 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine, and piperidin-4-ol. For the Buchwald-Hartwig amination, 2-bromo-5-methylpyridine is a common choice, coupled with piperidin-4-ol in the presence of a palladium catalyst and a suitable ligand.

Q3: What are the general reaction conditions for the SNAr synthesis?

A3: SNAr reactions for this synthesis are often carried out at elevated temperatures, typically in a high-boiling point solvent like DMSO, DMF, or NMP. A base, such as potassium carbonate or triethylamine, is usually required to neutralize the hydrogen halide formed during the reaction.

Q4: What are the key components of a Buchwald-Hartwig amination for this synthesis?

A4: A typical Buchwald-Hartwig reaction setup includes a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., NaOtBu, Cs₂CO₃), and an aprotic solvent (e.g., toluene, dioxane). These reactions are sensitive to air and moisture, requiring an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or no product yield.

  • Question: My reaction shows a low conversion of the starting material to the desired product. What are the potential causes and how can I improve the yield?

  • Answer:

    • Incomplete Reaction (SNAr):

      • Insufficient Temperature: Ensure the reaction is heated to the appropriate temperature as SNAr reactions with less activated pyridines can be slow.

      • Base Strength: The base may not be strong enough to effectively neutralize the generated acid. Consider using a stronger base.

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Ensure a suitable polar aprotic solvent is used.

    • Catalyst Inactivity (Buchwald-Hartwig):

      • Catalyst Degradation: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Incorrect Ligand Choice: The choice of ligand is crucial for the efficiency of the catalytic cycle. A ligand screen may be necessary to identify the optimal one for this specific transformation.

      • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure high-purity reagents and solvents are used.

Problem 2: Formation of significant side products.

  • Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

  • Answer:

    • Hydrolysis of Halopyridine (SNAr):

      • Side Reaction: If water is present in the reaction mixture, the starting 2-halo-5-methylpyridine can be hydrolyzed to 5-methylpyridin-2-ol.

      • Solution: Use anhydrous solvents and reagents to minimize water content.

    • O-Arylation of Piperidin-4-ol:

      • Side Reaction: The hydroxyl group of piperidin-4-ol can compete with the secondary amine in the N-arylation reaction, leading to the formation of the O-arylated byproduct.

      • Solution: This is more likely under certain conditions (e.g., with copper catalysis). For palladium-catalyzed reactions, N-arylation is generally favored. If O-arylation is a significant issue, consider protecting the hydroxyl group of piperidin-4-ol before the coupling reaction, followed by deprotection.

    • Homocoupling of Pyridine (Buchwald-Hartwig):

      • Side Reaction: The palladium catalyst can promote the homocoupling of 2-bromo-5-methylpyridine to form 5,5'-dimethyl-2,2'-bipyridine.

      • Solution: This can sometimes be minimized by adjusting the catalyst-to-ligand ratio and ensuring a clean reaction setup.

    • Hydrodehalogenation (Buchwald-Hartwig):

      • Side Reaction: The starting 2-bromo-5-methylpyridine can be reduced to 5-methylpyridine.

      • Solution: This side reaction can be influenced by the choice of base and ligand. Screening different reaction conditions may be necessary.

Problem 3: Difficulty in product purification.

  • Question: The purification of the final product is challenging. What strategies can I employ for effective purification?

  • Answer:

    • Polarity of the Product: The product, containing both a pyridine ring and a hydroxyl group, is relatively polar. This can sometimes lead to tailing on silica gel chromatography.

    • Purification Strategy:

      • Column Chromatography: A well-chosen solvent system is key. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing.

      • Acid-Base Extraction: The basicity of the pyridine and piperidine nitrogen atoms allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Data Presentation

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Pyridine 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine2-bromo-5-methylpyridine
Amine piperidin-4-olpiperidin-4-ol
Catalyst NonePd(0) or Pd(II) source (e.g., Pd(OAc)₂)
Ligand NonePhosphine ligand (e.g., Xantphos, BINAP)
Base K₂CO₃, Cs₂CO₃, or organic base (e.g., Et₃N, DIPEA)NaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMSO, DMF, NMPToluene, Dioxane
Temperature High (typically >100 °C)Moderate to high (typically 80-120 °C)
Typical Yields Moderate to highModerate to high, can be sensitive to conditions

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar procedure and may require optimization.

Materials:

  • 2-bromo-5-methylpyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a methanol/ethyl acetate mixture).

Visualizations

Reaction Pathways

SNAr_Pathway reagents 2-bromo-5-methylpyridine + piperidin-4-ol intermediate Meisenheimer Complex (Intermediate) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Loss of Bromide

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Buchwald_Hartwig_Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition aryl_halide 2-bromo-5-methylpyridine aryl_halide->oxidative_addition ligand_exchange Amine Coordination & Deprotonation oxidative_addition->ligand_exchange amine piperidin-4-ol amine->ligand_exchange reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Common Side Reaction Pathway

O_Arylation_Side_Reaction reagents 2-bromo-5-methylpyridine + piperidin-4-ol o_arylation_product O-Arylated Byproduct reagents->o_arylation_product Nucleophilic attack by hydroxyl group

Caption: O-Arylation Side Reaction Pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Product Yield check_reaction_conditions Check Reaction Conditions (Temp, Time, Base) start->check_reaction_conditions check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents optimize_snar Optimize SNAr: Increase Temp/Time, Stronger Base check_reaction_conditions->optimize_snar SNAr optimize_bh Optimize Buchwald-Hartwig: Screen Ligands/Bases, Ensure Inert Atmosphere check_reaction_conditions->optimize_bh Buchwald-Hartwig purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents success Improved Yield optimize_snar->success failure Still Low Yield optimize_snar->failure optimize_bh->success optimize_bh->failure purify_reagents->success purify_reagents->failure

Caption: Troubleshooting Workflow for Low Product Yield.

Technical Support Center: 1-(5-Methylpyridin-2-YL)piperidin-4-OL Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis and Reaction Troubleshooting

Q1: I am getting a low yield during the synthesis of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the 2-halo-5-methylpyridine and piperidin-4-ol. Impurities can interfere with the reaction.

  • Solvent and Base Choice: The choice of solvent and base is critical for this nucleophilic aromatic substitution reaction. A polar aprotic solvent like DMSO or DMF is often suitable. The base should be strong enough to deprotonate the piperidinol but not so strong as to cause side reactions. Diisopropylethylamine (DIPEA) or potassium carbonate are common choices.

  • Moisture: The presence of water can affect the reaction. Ensure you are using anhydrous solvents and a dry reaction setup.

Q2: My purified product shows impurities in the NMR spectrum. What are the likely side products?

A2: Common impurities could include:

  • Unreacted Starting Materials: Residual 2-halo-5-methylpyridine or piperidin-4-ol.

  • Bis-arylated Product: It is possible for a second molecule of the pyridine to react with the nitrogen of the product, though this is less likely with a secondary amine.

  • Side reactions from the base: Depending on the base and solvent used, side reactions can occur.

To minimize these, ensure precise stoichiometry of your reactants and controlled addition of reagents. Purification by column chromatography should effectively separate these impurities.

Q3: The reaction mixture has turned dark, and I am observing significant byproduct formation. What could be the reason?

A3: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by:

  • High Reaction Temperature: Excessive heat can lead to the degradation of starting materials or products. It is crucial to maintain the recommended reaction temperature.

  • Air Sensitivity: Some reagents or intermediates might be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Purification and Handling

Q4: I am having difficulty purifying the final compound by column chromatography. What solvent system do you recommend?

A4: A common solvent system for purifying nitrogen-containing compounds like this is a gradient of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the spot on the silica gel.

Q5: Is this compound stable for long-term storage?

A5: Like many amine-containing compounds, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. For long-term storage, keeping it in a freezer at -20°C is recommended.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Bromo-5-methylpyridine

  • Piperidin-4-ol[1][2]

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • To a solution of piperidin-4-ol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromo-5-methylpyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/MeOH with 0.1% TEA.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-5-methylpyridineC₆H₆BrN172.023-5199-200
Piperidin-4-olC₅H₁₁NO101.15[1]86-90[1]108-114 (at 10 mmHg)[1]
This compoundC₁₁H₁₆N₂O192.26--

Note: Properties for the final product are calculated as experimental data is not widely available.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product r1 2-Bromo-5-methylpyridine reaction Nucleophilic Aromatic Substitution (80-90°C, 12-24h) r1->reaction r2 Piperidin-4-ol r2->reaction r3 K2CO3 (Base) r3->reaction r4 DMF (Solvent) r4->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete No extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_reagents Verify Reagent Quality and Stoichiometry complete->check_reagents reagent_issue Impure Reagents / Incorrect Stoichiometry check_reagents->reagent_issue reagents_ok Reagents OK check_reagents->reagents_ok No purify_reagents Re-purify Starting Materials / Adjust Stoichiometry reagent_issue->purify_reagents Yes check_conditions Review Reaction Conditions (Solvent, Base, Atmosphere) reagents_ok->check_conditions optimize_conditions Optimize Conditions (e.g., use anhydrous solvent, inert atmosphere) check_conditions->optimize_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Stabilizing 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The information provided is designed to help you anticipate and address potential stability issues encountered during your experiments.

Troubleshooting Guide

Users may encounter various stability issues with this compound in solution. This guide provides a structured approach to identifying and resolving common problems.

Problem 1: Observation of a new peak during HPLC analysis, suggesting degradation.

Potential Cause Recommended Action Justification
Oxidation of the piperidin-4-ol moiety 1. Sparge all solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment. 2. Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution. A typical starting concentration would be 0.01-0.1% (w/v).The secondary alcohol on the piperidine ring is susceptible to oxidation, which would likely form the corresponding ketone, piperidin-4-one. Removing dissolved oxygen and adding radical scavengers can mitigate this.[1][2]
Oxidation of the 2-aminopyridine moiety 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Work under an inert atmosphere.The amino group on the pyridine ring can be susceptible to oxidation, which can be accelerated by light.[3]
Hydrolysis at unfavorable pH 1. Adjust the pH of the solution to a more stable range, ideally between pH 3 and 5. 2. Use a suitable buffer system to maintain the desired pH.Piperidine derivatives can be less stable in neutral to alkaline conditions (pH 6-10). Maintaining a slightly acidic pH can often enhance stability.
Photodegradation 1. Conduct experiments under low-light conditions or use light-protective coverings. 2. If the experimental setup allows, use a light source with a filter to block UV radiation.Pyridine and its derivatives can be susceptible to photodegradation.

Problem 2: Gradual decrease in the concentration of the parent compound over time.

Potential Cause Recommended Action Justification
Slow degradation under ambient conditions 1. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C). 2. Prepare fresh solutions before each experiment.Lowering the temperature can significantly slow down the rate of most degradation reactions.
Solvent-mediated degradation 1. Evaluate the stability of the compound in different solvents. Consider aprotic solvents if protic solvents are suspected to be problematic. 2. Ensure the purity of the solvents used, as impurities can sometimes catalyze degradation.The choice of solvent can influence the stability of a compound. It is advisable to perform preliminary stability studies in a few common solvents to identify the most suitable one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structure, the two most probable degradation pathways are:

  • Oxidation of the piperidin-4-ol: The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(5-methylpyridin-2-yl)piperidin-4-one. This is a common degradation pathway for similar structures.

  • Oxidation of the 2-aminopyridine moiety: The amino group attached to the pyridine ring is susceptible to oxidation, which can lead to the formation of various colored byproducts. The methyl group on the pyridine ring could also be a site for oxidation under harsh conditions.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: Are there any recommended antioxidants to improve the stability of this compound in solution?

A3: Yes, for compounds susceptible to oxidation, particularly those with amine and alcohol functionalities, the use of antioxidants is recommended. Commonly used antioxidants in pharmaceutical preparations include:

  • Butylated Hydroxytoluene (BHT): A free radical scavenger, typically used at concentrations of 0.01-0.1%.[1][2][4]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant, also used in similar concentrations.[1][2] It is advisable to test the compatibility and effectiveness of any antioxidant with your specific experimental system.

Q4: How should I store stock solutions of this compound?

A4: For maximum stability, stock solutions should be:

  • Stored at low temperatures, preferably at -20°C or below.

  • Protected from light by using amber vials or wrapping the container in aluminum foil.

  • Prepared in a high-purity, appropriate solvent where the compound shows good stability.

  • If possible, sparged with an inert gas like nitrogen or argon before sealing to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[5][6][7][8]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., Xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: Evaluation of Antioxidant Effectiveness

This protocol describes a method to assess the effectiveness of antioxidants in preventing the degradation of this compound.

Objective: To determine the ability of different antioxidants to stabilize the compound in solution.

Materials:

  • This compound

  • Antioxidants: BHT, Ascorbic Acid

  • A suitable solvent system

  • HPLC system

Procedure:

  • Prepare Solutions:

    • Control Solution: Prepare a solution of the compound at a known concentration in the chosen solvent.

    • Antioxidant Solutions: Prepare solutions of the compound at the same concentration, each containing a different antioxidant (e.g., 0.05% BHT, 0.05% Ascorbic Acid).

  • Stress Conditions: Expose all solutions to a known oxidative stressor. This could be exposure to air at room temperature for an extended period or the addition of a small amount of an oxidizing agent like H₂O₂.

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of the parent compound as a function of time for each condition.

    • Compare the degradation rate of the compound in the presence and absence of each antioxidant.

    • The antioxidant that results in the slowest degradation rate is the most effective under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (Light Exposure) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Instability Factors cluster_degradation Potential Degradation Pathways compound This compound in Solution ph Unfavorable pH (e.g., 6-10) compound->ph oxygen Oxygen compound->oxygen light Light compound->light temperature Elevated Temperature compound->temperature hydrolysis Hydrolysis ph->hydrolysis oxidation_pip Oxidation of Piperidinol oxygen->oxidation_pip oxidation_pyr Oxidation of Aminopyridine oxygen->oxidation_pyr photodegradation Photodegradation light->photodegradation temperature->oxidation_pip temperature->oxidation_pyr temperature->hydrolysis

Caption: Factors influencing the stability and potential degradation pathways.

References

avoiding common pitfalls when working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(5-Methylpyridin-2-YL)piperidin-4-OL. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of 2-chloro-5-methylpyridine with piperidin-4-ol in the presence of a base.

Q2: What are the primary starting materials for the synthesis?

A2: The key starting materials are 2-chloro-5-methylpyridine and piperidin-4-ol. A suitable base, such as potassium carbonate or triethylamine, and a high-boiling point solvent like DMSO, DMF, or NMP are also required.

Q3: What are the expected physical properties of this compound?

A3: While specific experimental data for this compound is not widely published, based on analogous structures, it is expected to be a solid at room temperature with solubility in polar organic solvents.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with visualization under UV light.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Troubleshooting Guides

Below are common issues encountered during the synthesis and workup of this compound, presented in a question-and-answer format.

Low or No Product Formation

Q: My reaction shows very low conversion to the desired product. What are the potential causes and solutions?

A: Low conversion can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Insufficient Reaction Temperature: SNAr reactions on 2-chloropyridines often require elevated temperatures to proceed at a reasonable rate. The electron-donating methyl group on the pyridine ring can further decrease the reactivity of the starting material towards nucleophilic attack.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or HPLC.

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the piperidin-4-ol and neutralizing the HCl generated during the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) is used. In some cases, using a stronger base or increasing the stoichiometry to 1.5-2.0 equivalents can improve the reaction rate.

  • Moisture in Reagents or Solvents: Water can compete with the piperidin-4-ol as a nucleophile and can also affect the solubility of the reactants.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents, such as piperidin-4-ol, in a dry atmosphere (e.g., under nitrogen or in a glovebox).

Presence of Significant Impurities

Q: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A: Several side reactions can lead to impurities. Identifying these byproducts is the first step to mitigating their formation.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-chloro-5-methylpyridine and piperidin-4-ol.

    • Solution: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of piperidin-4-ol can also help consume the limiting starting material.

  • Hydrolysis of Starting Material: If there is moisture in the reaction, 2-chloro-5-methylpyridine can hydrolyze to form 5-methylpyridin-2-ol.

    • Solution: As mentioned previously, ensure anhydrous conditions.

  • Formation of Pyridine-N-Oxide: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of this compound-N-oxide, especially at high temperatures in the presence of oxidizing agents.[1][2][3][4][5]

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process. Avoid unnecessarily high temperatures for extended periods.

  • Dehalogenation of Starting Material: Under basic conditions and in the presence of a suitable hydrogen source, 2-chloro-5-methylpyridine can be reduced to 3-methylpyridine.[6]

    • Solution: Optimize the base and reaction conditions. If dehalogenation is a significant issue, consider alternative coupling methods like the Buchwald-Hartwig amination, which operates under different catalytic conditions.

Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification methods?

A: The polar nature of the hydroxyl and pyridine moieties can make purification challenging.

  • Column Chromatography: This is the most common method for purifying polar compounds.

    • Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate or methanol is recommended. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the crude product is a solid and relatively pure, crystallization can be an effective purification method.[7][8][9][10]

    • Protocol: Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate). Slowly cool the solution to room temperature, and then to 0-4 °C to induce crystallization. If the product oils out, try a different solvent system or a solvent/anti-solvent combination (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexanes).

Data Presentation

Table 1: Troubleshooting Summary for the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low Conversion Insufficient temperatureIncrease reaction temperature
Weak or insufficient baseUse a stronger base or increase stoichiometry
Presence of moistureUse anhydrous reagents and solvents
Impurity Formation Unreacted starting materialsIncrease reaction time/temperature or adjust stoichiometry
Hydrolysis of 2-chloro-5-methylpyridineEnsure anhydrous conditions
N-Oxide formationMaintain inert atmosphere, avoid excessive heat
Dehalogenation of 2-chloro-5-methylpyridineOptimize base and conditions; consider Buchwald-Hartwig amination
Purification Issues Tailing on silica gelAdd triethylamine to the eluent for column chromatography
Oiling out during crystallizationTry different solvent systems or solvent/anti-solvent pairs

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chloro-5-methylpyridine.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.1% triethylamine).

Visualizations

Diagram 1: Synthetic Pathway

G A 2-Chloro-5-methylpyridine D This compound A->D B Piperidin-4-ol B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Is the reaction temperature adequate? start->q1 s1 Increase temperature q1->s1 No q2 Is the base appropriate? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate reaction s1->end s2 Use stronger base or more equivalents q2->s2 No q3 Are conditions anhydrous? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 Use dry solvents and reagents q3->s3 No q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Common Side Reactions

G cluster_0 Starting Material cluster_1 Side Products A 2-Chloro-5-methylpyridine B 5-Methylpyridin-2-ol (Hydrolysis) A->B H2O C 3-Methylpyridine (Dehalogenation) A->C [H] D Pyridine-N-Oxide Derivative (Oxidation) A->D [O]

Caption: Potential side products from 2-chloro-5-methylpyridine.

References

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Synthesis Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a halo-substituted methylpyridine with piperidin-4-ol. A common approach utilizes 2-chloro-5-methylpyridine as the electrophile. An alternative route, particularly for achieving high yields and good functional group tolerance, is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Note: This protocol is a general guideline based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve desired yield and purity.

Reaction Scheme:

Materials:

  • 2-Chloro-5-methylpyridine

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable eluents)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and a suitable base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or DMF. The choice of solvent can influence the reaction rate and temperature required.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile) or to a higher temperature (e.g., 80-120 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, it is often beneficial to dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature. 2. Ineffective base. 3. Deactivated starting materials.1. Increase the reaction temperature, especially if using a less reactive chloro-pyridine. Consider using a higher boiling point solvent like DMF or DMSO. 2. Switch to a stronger base. If using K2CO3, ensure it is finely powdered and dry. For some SNAr reactions, stronger bases like sodium or potassium tert-butoxide may be necessary. 3. Check the purity of the starting materials. 2-chloro-5-methylpyridine can degrade over time.
Incomplete Reaction 1. Insufficient reaction time. 2. Reversible reaction.1. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. 2. Use a larger excess of piperidin-4-ol to drive the equilibrium towards the product.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction. 3. Side reactions of the piperidinol hydroxyl group.1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are anhydrous, especially if using a moisture-sensitive base. 3. While less common in this specific reaction, protection of the hydroxyl group could be considered if O-arylation becomes a significant side reaction.
Difficult Purification 1. Product and starting material have similar polarities. 2. Presence of highly polar impurities.1. Optimize the chromatographic conditions. A shallow gradient or a different solvent system might be required for better separation. 2. An acidic or basic wash during the work-up can help remove basic or acidic impurities, respectively. For example, a dilute HCl wash can remove unreacted piperidin-4-ol.
Scale-up Issues: Poor Mixing In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions or incomplete conversion.Ensure adequate agitation for the reactor size. Consider using an overhead stirrer with a suitable impeller design for efficient mixing of slurries (if a solid base is used).
Scale-up Issues: Exothermic Reaction While typically manageable on a lab scale, the heat generated during the reaction can become a safety concern on a larger scale.Monitor the internal temperature of the reactor. Implement a controlled addition of one of the reactants or use a reactor with efficient cooling capabilities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent depends on the desired reaction temperature and the reactivity of the starting materials. Acetonitrile is a common choice for reactions at reflux. For less reactive substrates or to accelerate the reaction, higher boiling point polar aprotic solvents like DMF or DMSO are often used.

Q2: Which base is most effective?

A2: Both organic bases like Diisopropylethylamine (DIPEA) and inorganic bases like Potassium Carbonate (K2CO3) are commonly used to neutralize the HCl generated during the reaction. The choice may depend on the scale of the reaction and the work-up procedure. For larger scale reactions, an inorganic base might be more cost-effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for confirming the formation of the desired product mass.

Q4: What are the expected yields for this synthesis?

A4: Yields for SNAr reactions of this type can vary widely depending on the specific substrates and reaction conditions. Based on analogous reactions, yields can range from moderate to high (50-90%). Optimization is key to achieving high yields.

Q5: Are there alternative synthetic methods?

A5: Yes, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction can often be performed under milder conditions and may offer a broader substrate scope and higher yields, especially for less reactive aryl halides. However, it requires a palladium catalyst and a specific ligand, which can add to the cost.

Q6: What are the key safety precautions for this synthesis?

A6: 2-chloro-5-methylpyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The reaction may generate pressure if run in a sealed vessel at elevated temperatures. Ensure proper pressure relief for large-scale reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous SNAr Reactions

ElectrophileNucleophileBaseSolventTemperature (°C)Yield (%)
2-ChloropyridinePiperidineK2CO3DMF100~85
2-BromopyridineMorpholineNa2CO3Dioxane100~90
2-Chloro-5-nitropyridinePiperidin-4-olDIPEAAcetonitrileReflux>90

Note: This data is representative of similar SNAr reactions and should be used as a general guide.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: Reagents and Solvents reaction_setup Reaction Setup: - 2-Chloro-5-methylpyridine - Piperidin-4-ol - Base (e.g., DIPEA) start->reaction_setup solvent_addition Solvent Addition: (e.g., Acetonitrile) reaction_setup->solvent_addition heating Heating and Reflux: Monitor by TLC/LC-MS solvent_addition->heating workup Work-up: - Cool to RT - Solvent Removal/Dilution heating->workup extraction Extraction: - Organic Solvent (e.g., DCM) - Water and Brine Wash workup->extraction drying Drying and Concentration: - Anhydrous Na2SO4 - Rotary Evaporation extraction->drying purification Purification: Silica Gel Chromatography drying->purification final_product Final Product: This compound purification->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield sub_optimal_conditions Sub-optimal Reaction Conditions low_yield->sub_optimal_conditions starting_material_issue Starting Material Issues low_yield->starting_material_issue side_reactions Side Reactions low_yield->side_reactions temp Insufficient Temperature sub_optimal_conditions->temp base Ineffective Base sub_optimal_conditions->base time Insufficient Time sub_optimal_conditions->time purity Low Purity/Degradation starting_material_issue->purity decomposition Decomposition at High Temp side_reactions->decomposition moisture Reaction with Moisture side_reactions->moisture

Caption: A diagram showing potential root causes for low product yield.

analytical challenges with 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography (HPLC/LC-MS)

Q1: I am observing significant peak tailing for my compound during HPLC analysis. What could be the cause and how can I resolve it?

A1: Peak tailing for a basic compound like this compound is common and often caused by strong interactions between the basic nitrogen atoms (on both the pyridine and piperidine rings) and acidic silanol groups on the surface of silica-based columns.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to saturate the active sites on the stationary phase.

    • Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), into your mobile phase. This will preferentially interact with the silanol groups, reducing the interaction with your analyte.

    • Adjust pH: Ensure the mobile phase pH is appropriate. For a basic compound, a mobile phase pH of 2-3 units below the pKa of the amine can improve peak shape. However, be mindful of the column's pH stability.

  • Column Selection:

    • Use a Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds (e.g., "base-deactivated" columns).

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and potentially better peak shapes for pyridine-containing compounds.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Q2: My compound is showing poor retention on a C18 column. How can I increase its retention time?

A2: Poor retention of this relatively polar compound on a reversed-phase column can be addressed by:

  • Decreasing the Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Using a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, so switching to methanol may increase retention.

  • Increasing the Aqueous Phase pH: At a higher pH (e.g., pH 7-8, if the column allows), the basic nitrogens will be less protonated, making the compound slightly less polar and increasing its interaction with the C18 stationary phase.

  • Using an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can form an ion pair with the protonated analyte, increasing its hydrophobicity and retention.

Q3: I am struggling with the reproducibility of my results. What are the common sources of variability?

A3: Reproducibility issues can stem from several factors:

  • Sample Preparation: This compound may be hygroscopic, meaning it can absorb moisture from the air. Ensure consistent sample handling and storage conditions. Use of a desiccator is recommended. Inaccurate weighing due to moisture absorption can lead to significant variability.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis run. The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to shifting retention times.

  • System Suitability: Always run system suitability tests (e.g., injecting a standard multiple times) to ensure the analytical system is performing consistently before analyzing samples.

Mass Spectrometry (MS)

Q1: What are the expected ions for this compound in positive ion mode ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily expect to see the protonated molecule, [M+H]+. Given the presence of two basic nitrogen atoms, a doubly charged ion, [M+2H]2+, might also be observed, although it is typically less abundant.

Expected Adducts and Fragments:

Ion TypeDescription
[M+H]+ Protonated molecule
[M+Na]+ Sodium adduct
[M+K]+ Potassium adduct
[M+NH4]+ Ammonium adduct
Fragment Ions Loss of water (-H2O) from the alcohol group is a common fragmentation pathway. Cleavage of the piperidine ring or the bond between the two rings may also occur.

Q2: I am observing in-source fragmentation. How can I minimize this?

A2: In-source fragmentation can be reduced by optimizing the ESI source parameters:

  • Lower the Cone Voltage (or Fragmentor Voltage): This is the primary parameter that influences in-source fragmentation. Gradually decrease the voltage until the desired molecular ion is the base peak with minimal fragmentation.

  • Adjust Capillary Voltage: While it has a lesser effect on fragmentation, optimizing the capillary voltage can improve the overall signal intensity.

  • Optimize Gas Flow and Temperature: Ensure the nebulizing gas flow and drying gas temperature are appropriate for your solvent and flow rate to ensure efficient desolvation without excessive thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The proton signals for the piperidine ring in my 1H NMR spectrum are broad. What could be the reason?

A1: Broad signals for the piperidine ring protons can be due to:

  • Chair-to-Chair Interconversion: The piperidine ring undergoes rapid chair-to-chair conformational flipping at room temperature. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals. Running the NMR at a lower temperature can sometimes slow down this interconversion and result in sharper signals for the individual axial and equatorial protons.

  • Nitrogen Quadrupolar Broadening: The 14N nucleus has a quadrupole moment which can sometimes cause broadening of adjacent proton signals.

  • Presence of Water: Traces of water in the NMR solvent can lead to exchange broadening of the N-H and O-H protons, and potentially adjacent C-H protons. Ensure you are using a dry NMR solvent.

Q2: I am having difficulty assigning the aromatic protons of the methylpyridine ring. What is the expected pattern?

A2: The 5-methylpyridine ring will have three aromatic protons. The substitution pattern will lead to a specific splitting pattern. A 2D NMR experiment like COSY (Correlation Spectroscopy) will be very helpful in definitively assigning these protons by showing which protons are coupled to each other. A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate the protons to their directly attached carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show longer-range correlations, which is useful for confirming assignments.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Note: Derivatization may be necessary to improve the volatility of the compound due to the polar hydroxyl group.

  • Derivatization (Silylation): To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)

  • Concentration: 5-10 mg/mL

  • Experiments:

    • 1H NMR: To determine the proton environment.

    • 13C NMR: To determine the carbon skeleton.

    • DEPT-135: To distinguish between CH, CH2, and CH3 groups.

    • COSY: To identify proton-proton couplings.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon couplings, which is crucial for confirming the connectivity of the pyridine and piperidine rings.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Weighing (Consider Hygroscopicity) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC/LC-MS (Purity, Impurities) Dissolution->HPLC GCMS GC-MS (Volatile Impurities, with Derivatization) Dissolution->GCMS NMR NMR (Structure Elucidation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity Structure Structural Confirmation NMR->Structure

Caption: General analytical workflow for this compound.

Troubleshooting_Tree cluster_solutions Potential Solutions Start HPLC Peak Tailing Observed? ChangeMobilePhase Modify Mobile Phase (Add TEA, Adjust pH) Start->ChangeMobilePhase Yes End Peak Shape Acceptable Start->End No ChangeColumn Change HPLC Column (Base-deactivated) ChangeMobilePhase->ChangeColumn Still Tailing ChangeMobilePhase->End Resolved DiluteSample Dilute Sample ChangeColumn->DiluteSample Still Tailing ChangeColumn->End Resolved DiluteSample->End Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Technical Support Center: Enhancing the Biological Activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-YL)piperidin-4-OL derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for this compound derivatives?

A1: Based on structural similarities to known kinase inhibitors, derivatives of this compound are predicted to target protein kinases. Potential targets include members of the Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) families, which are crucial regulators of cell cycle and proliferation.[1][2][3][4][5][6][7][8] The pyridine and piperidine moieties are common scaffolds in kinase inhibitors.

Q2: How can I synthesize this compound?

A2: A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperidin-4-ol. This reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) at elevated temperatures.

Q3: What are the key considerations for enhancing the biological activity of these derivatives?

A3: Structure-activity relationship (SAR) studies on similar heterocyclic kinase inhibitors suggest that modifications at the piperidine ring and the methyl group on the pyridine ring can significantly impact potency and selectivity.[9] Introducing substituents on the piperidine nitrogen or modifying the 4-hydroxyl group can alter binding interactions with the target kinase. Furthermore, optimizing physicochemical properties such as solubility and cell permeability is crucial for improving cellular activity.

Q4: Which cell-based assays are suitable for evaluating the biological activity of these compounds?

A4: For assessing the activity of potential kinase inhibitors, cell-based proliferation assays using cancer cell lines known to be dependent on the target kinase are recommended. For example, AML cell lines like MV4-11 and MOLM-13, which harbor FLT3-ITD mutations, are suitable for evaluating FLT3 inhibitors.[8][10] Cell lines with high expression of Aurora kinases, such as various colon or breast cancer cell lines, can be used for screening Aurora kinase inhibitors.[7] Cellular thermal shift assays (CETSA) can be employed to confirm target engagement within the cell.

Troubleshooting Guides

Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of the desired product in the SNAr reaction. 1. Incomplete reaction. 2. Side product formation. 3. Inefficient purification.1. Increase reaction temperature and/or time. Ensure anhydrous conditions. 2. Use a stronger, non-nucleophilic base (e.g., DBU). Consider microwave-assisted synthesis to reduce reaction time and side products. 3. Optimize column chromatography conditions (e.g., different solvent systems, gradient elution).
Difficulty in removing the starting materials (2-chloro-5-methylpyridine or piperidin-4-ol). Similar polarity to the product.1. Perform an acidic workup to protonate the product and unreacted piperidin-4-ol, allowing for separation from the less polar 2-chloro-5-methylpyridine via extraction. 2. Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel).
Product degradation during workup or purification. The compound may be sensitive to strong acids or bases, or prolonged heating.1. Use milder workup conditions (e.g., saturated sodium bicarbonate instead of strong base). 2. Minimize exposure to high temperatures during solvent evaporation.
Biological Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values in cell proliferation assays. 1. Compound precipitation at higher concentrations. 2. Cell line instability or high passage number. 3. Variability in assay conditions.1. Check the solubility of the compound in the assay medium. Use a lower percentage of DMSO (ideally ≤ 0.5%). 2. Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density, incubation times, and reagent concentrations.
High background signal in kinase assays. 1. ATP-independent signal. 2. Non-specific binding of antibodies in ELISA-based assays.1. Run control experiments without ATP to determine the level of background signal. 2. Optimize blocking steps and antibody concentrations. Use high-quality, specific antibodies.
Discrepancy between biochemical and cellular activity. 1. Poor cell permeability of the compound. 2. Compound efflux by transporters. 3. Compound metabolism by the cells.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. 3. Evaluate the metabolic stability of the compound in liver microsomes or cell lysates.

Data Presentation

Table 1: Biological Activity of Structurally Related Kinase Inhibitors
Compound ScaffoldTarget KinaseIC50 (nM)Cell LineCellular GI50 (nM)Reference
Imidazo[4,5-b]pyridineAurora-A15SW620-[7]
Imidazo[4,5-b]pyridineAurora-B25SW620-[7]
Pyrazolo[3,4-d]pyrimidineFLT340MV4-1122[10]
Pyrazolo[3,4-d]pyrimidineFLT3-ITD-MOLM-1321[10]
DiketopiperazineFLT3-ITD188MV4-11-[8]

Experimental Protocols

General Protocol for Synthesis of this compound
  • To a solution of piperidin-4-ol (1.2 eq) in anhydrous DMF, add K2CO3 (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-5-methylpyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.

General Protocol for a Cell-Based Kinase Activity Assay (e.g., FLT3 Inhibition)
  • Seed FLT3-dependent AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in DMSO and then further dilute in cell culture medium to the final desired concentrations (final DMSO concentration should be ≤ 0.5%).

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and positive control (a known FLT3 inhibitor).

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start Materials: 2-chloro-5-methylpyridine piperidin-4-ol reaction SNAr Reaction (DMF, K2CO3, 120°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1-(5-Methylpyridin-2-YL) piperidin-4-OL Derivative purification->product cell_culture Cell Seeding (e.g., MV4-11 cells) product->cell_culture Characterization (NMR, MS) compound_treatment Compound Incubation (72 hours) cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) compound_treatment->viability_assay data_analysis Data Analysis (GI50 Determination) viability_assay->data_analysis result Biological Activity Data data_analysis->result

Caption: Experimental workflow for synthesis and biological evaluation.

aurora_kinase_pathway cluster_upstream Upstream Regulation cluster_core Core Aurora Kinase Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors PI3K PI3K/Akt Pathway Receptors->PI3K MAPK RAS/MAPK Pathway Receptors->MAPK Aurora_A Aurora A PI3K->Aurora_A Aurora_B Aurora B MAPK->Aurora_B Centrosome_Separation Centrosome Separation & Spindle Assembly Aurora_A->Centrosome_Separation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL Derivative Compound->Aurora_A Compound->Aurora_B Cell_Cycle_Progression Cell Cycle Progression Centrosome_Separation->Cell_Cycle_Progression Chromosome_Segregation->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis

Caption: Simplified Aurora Kinase Signaling Pathway.

flt3_signaling_pathway cluster_receptor FLT3 Receptor Activation cluster_downstream_pathways Downstream Signaling Pathways cluster_cellular_outcomes Cellular Outcomes FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) FLT3_ITD->FLT3_Receptor Ligand-independent Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL Derivative Compound->FLT3_Receptor Survival Cell Survival PI3K_AKT->Survival Differentiation Inhibition of Differentiation PI3K_AKT->Differentiation Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 Signaling Pathway in AML.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Atypical Antipsychotics Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of Risperidone and its comparators for human Dopamine D2 and Serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Risperidone 3.13 - 4.90.16 - 0.5
Paliperidone 4.90.29
Olanzapine 11 - 314
Aripiprazole 0.34 - 1.03.4 - 22.4

Note: The range of Ki values reflects data from multiple studies.

Experimental Protocols

Radioligand Receptor Binding Assay

This is a standard in vitro method used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of test compounds (e.g., Risperidone, Paliperidone, Olanzapine, Aripiprazole) to Dopamine D2 and Serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (human D2R or 5-HT2A).

  • Radioligand: A radioactively labeled compound known to bind with high affinity and specificity to the target receptor (e.g., [3H]-Spiperone or [3H]-Raclopride for D2R; [3H]-Ketanserin or [18F]-Setoperone for 5-HT2A).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Cell membranes are thawed and suspended in the incubation buffer.

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in assay tubes.

  • Competition: The test compound competes with the radioligand for binding to the receptor.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (with D2R/5-HT2A) incubation Incubation (Competition for Receptor Binding) prep_membranes->incubation prep_radioligand Radioligand ([3H]-Spiperone / [3H]-Ketanserin) prep_radioligand->incubation prep_compound Test Compound (e.g., Risperidone) prep_compound->incubation filtration Rapid Filtration (Separation of Bound/Unbound) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing quantification Scintillation Counting (Measure Radioactivity) washing->quantification ic50_calc Calculate IC50 quantification->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff Equation) ic50_calc->ki_calc

Caption: Workflow for a Radioligand Receptor Binding Assay.

Signaling Pathways

Dopamine D2 Receptor (D2R) Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

Mechanism:

  • Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2R.

  • G-protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunit.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately resulting in a reduction of neuronal excitability.

  • Antagonist Action: Risperidone and the other compared antipsychotics act as antagonists at the D2R, blocking the binding of dopamine and thereby inhibiting this signaling cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Risperidone Risperidone (Antagonist) Risperidone->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Reduced Neuronal Excitability PKA->Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor (5-HT2A) Signaling Pathway

The Serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins.[5][6]

Mechanism:

  • Serotonin Binding: Serotonin binds to the 5-HT2A receptor.

  • G-protein Activation: This activates the associated Gq/11 protein, causing the Gαq/11 subunit to dissociate.

  • PLC Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC).[5]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: PKC phosphorylates various downstream proteins, leading to a cascade of cellular responses, including neuronal excitation.

  • Antagonist Action: Risperidone and the other compared antipsychotics act as antagonists at the 5-HT2A receptor, blocking serotonin from binding and thereby inhibiting this signaling pathway.[2][4]

G cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2A Risperidone Risperidone (Antagonist) Risperidone->HT2A Blocks Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Neuronal Excitation PKC->Response Leads to

References

Comparative Analysis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this comparison is based on an inferential analysis of structurally similar compounds and their known biological targets. The primary objective is to offer a predictive overview of potential off-target interactions to guide future research and development.

Inferred Primary Target and Rationale

Based on the prevalence of the 2-substituted pyridine and piperidine-4-ol moieties in known bioactive molecules, a likely primary target for this compound is within the families of G-protein coupled receptors (GPCRs) or protein kinases. Structurally related compounds have demonstrated activity as histamine H3 receptor antagonists, ALK/ROS1 inhibitors, and JAK2 inhibitors. For the purpose of this guide, we will proceed with the hypothesis that this compound may exhibit activity at the Histamine H3 Receptor (H3R) , a GPCR involved in neurotransmission. This allows for a structured comparison with established H3R antagonists.

Comparative Cross-Reactivity Profile

The following table summarizes the cross-reactivity data for selected reference compounds that share structural similarities with this compound and are known to target the Histamine H3 Receptor. The data is presented as Ki (nM) or IC50 (nM), representing the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

TargetCiproxifan (H3R Antagonist/Inverse Agonist)Thioperamide (H3R Antagonist/Inverse Agonist)This compound
Primary Target
Histamine H3 Receptor0.5 - 2.0 nM 1.0 - 5.0 nM Data Not Available
Potential Off-Targets
Histamine H1 Receptor>10,000 nM>10,000 nMData Not Available
Histamine H2 Receptor>10,000 nM>10,000 nMData Not Available
Histamine H4 Receptor500 - 1,000 nM100 - 500 nMData Not Available
Adrenergic α1 Receptor100 - 500 nM500 - 1,000 nMData Not Available
Adrenergic α2 Receptor>1,000 nM>1,000 nMData Not Available
Dopamine D2 Receptor>1,000 nM500 - 1,000 nMData Not Available
Serotonin 5-HT2A Receptor500 - 1,000 nM>1,000 nMData Not Available
Muscarinic M1 Receptor>1,000 nM>1,000 nMData Not Available

Note: The data for Ciproxifan and Thioperamide are compiled from various publicly available pharmacological databases and literature. The absence of data for this compound highlights the need for experimental validation.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, the following standard methodologies are recommended:

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound to a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target of interest.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target is used.

  • Incubation: The test compound, radioligand, and membranes are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To determine the ability of the test compound to inhibit the activity of a panel of enzymes.

Methodology:

  • Enzyme and Substrate: A purified enzyme and its specific substrate are used.

  • Assay Buffer: A buffer that provides optimal conditions for enzyme activity is used.

  • Incubation: The test compound is pre-incubated with the enzyme, followed by the addition of the substrate to initiate the reaction.

  • Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the data to a dose-response curve.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a recommended experimental workflow for characterizing the cross-reactivity of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Screening cluster_dose_response Dose-Response & Selectivity cluster_final Final Profile synthesis Synthesis of This compound purity Purity Analysis (>95%) synthesis->purity primary_target Primary Target Assay (e.g., Histamine H3 Receptor) purity->primary_target broad_panel Broad Panel Screening (e.g., 44 targets) dose_response Dose-Response Curves for Active Hits broad_panel->dose_response selectivity Selectivity Index Calculation dose_response->selectivity final_profile Comprehensive Cross-Reactivity Profile selectivity->final_profile

Caption: Recommended workflow for cross-reactivity profiling.

Potential Signaling Pathway Interaction

Assuming the inferred activity at the Histamine H3 Receptor, this compound would likely modulate downstream signaling cascades. The H3 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Histamine Histamine Histamine->H3R Activates Compound This compound (Antagonist) Compound->H3R Inhibits

Caption: Inferred signaling pathway for H3R antagonism.

Disclaimer: The information provided in this guide is for research and informational purposes only and is based on inferential analysis of existing data for structurally related compounds. The actual biological activity and cross-reactivity profile of this compound must be determined through rigorous experimental validation.

Structure-Activity Relationship (SAR) of Piperidine Analogs as Dopamine D4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypiperidine analogs as selective antagonists for the dopamine D4 receptor (D4R). The data presented herein is crucial for the rational design of novel therapeutic agents targeting neuropsychiatric disorders where D4R modulation is implicated.

Comparative Analysis of D4R Antagonists

The following tables summarize the in vitro binding affinities of two series of 4-hydroxypiperidine analogs for the human dopamine D4 receptor. The core scaffold is a 4-benzyloxypiperidine, with modifications at the piperidine nitrogen (Southern portion) and the benzyl group (Northern portion).

Table 1: SAR of 4-Benzyloxypiperidine Analogs with Varying N-Substituents

Compound IDN-Substituent (Southern Portion)O-Substituent (Northern Portion)D4R Ki (nM)
1a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9
1b 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169
1c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135
1d 3-Fluoro-4-methoxybenzyl4-Methylbenzyl241
1e 3-Fluoro-4-methoxybenzyl2-Methylbenzyl343
1f 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl3-Fluorobenzyl1,939
1g 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl3,4-Difluorobenzyl375
1h 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl4-Fluoro-3-methylbenzyl188

Data extracted from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[1]

Table 2: SAR of N-Substituted 4-(Pyridin-2-ylmethoxy)piperidine Analogs

Compound IDN-Substituent (Southern Portion)O-Substituent (Northern Portion)D4R Ki (nM)
2a 3-Fluoro-4-methoxybenzyl6-Methylpyridin-2-ylmethyl1,040
2b 2-Methylimidazo[1,2-a]pyridin-3-ylmethyl6-Methylpyridin-2-ylmethyl>10,000
2c 1-Methylimidazo[1,5-a]pyridin-8-ylmethyl6-Methylpyridin-2-ylmethyl>10,000
2d 3-Methylimidazo[1,5-a]pyridin-8-ylmethyl6-Methylpyridin-2-ylmethyl>10,000
2e 6-Chloro-2-indol-1-ylmethyl6-Methylpyridin-2-ylmethyl319

Data extracted from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[1]

Key SAR Insights:

  • Influence of N-Substituents (Southern Portion): The nature of the substituent on the piperidine nitrogen plays a critical role in D4R affinity. A 3-fluoro-4-methoxybenzyl group (as in compounds 1a-1e ) generally confers good potency. In contrast, larger heterocyclic systems like 2-methylimidazo[1,2-a]pyridin-3-ylmethyl can lead to a significant drop in affinity (compare 1a and 1f ), although this can be partially rescued by modifications on the northern portion (compound 1h ).

  • Influence of O-Substituents (Northern Portion): Modifications on the benzyloxy group also significantly impact binding. Fluorination on the benzyl ring is generally well-tolerated and can enhance potency (e.g., compounds 1b and 1c ). A shift of the oxygen from a benzylic to a pyridinylmethyl moiety (Table 2) generally leads to a substantial decrease in D4R affinity, suggesting a specific requirement for the phenyl ring in this position.

  • Selectivity: The parent study notes that the described 4-benzyloxypiperidine analogs exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).[1]

Experimental Protocols

General Synthesis of 4-Benzyloxypiperidine Analogs

The synthesis of the 4-benzyloxypiperidine analogs generally follows a multi-step procedure:

  • Protection: Commercially available 4-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Alkylation of the Hydroxyl Group: The protected 4-hydroxypiperidine is then alkylated with a substituted benzyl bromide in the presence of a base like sodium hydride (NaH) to form the corresponding benzyl ether.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the free piperidine nitrogen.

  • N-Alkylation or Reductive Amination: The final analogs are obtained by either N-alkylation of the piperidine nitrogen with a substituted benzyl bromide or through reductive amination with a corresponding aldehyde.[1]

G cluster_synthesis General Synthesis Workflow start 4-Hydroxypiperidine boc_protection Boc Protection start->boc_protection alkylation_oh O-Alkylation (Substituted Benzyl Bromide, NaH) boc_protection->alkylation_oh deprotection Boc Deprotection (Acidic Conditions) alkylation_oh->deprotection n_alkylation N-Alkylation or Reductive Amination deprotection->n_alkylation final_product 4-Benzyloxypiperidine Analog n_alkylation->final_product

General synthetic workflow for 4-benzyloxypiperidine analogs.

Dopamine D4 Receptor Binding Assay

The in vitro binding affinity of the synthesized compounds for the human dopamine D4 receptor is determined using a radioligand binding assay.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Radioligand Binding: The cell membranes are incubated with a specific radioligand for the D4 receptor, such as [³H]-Spiperone, and varying concentrations of the test compounds.

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter. The inhibition constant (Ki) for each test compound is then calculated from the concentration-response curves, which represents the affinity of the compound for the receptor.

G cluster_assay Dopamine D4 Receptor Binding Assay Workflow start HEK293 cells expressing D4R membrane_prep Cell Membrane Preparation start->membrane_prep incubation Incubation with [³H]-Spiperone and Test Compound membrane_prep->incubation filtration Separation of Bound and Free Radioligand incubation->filtration quantification Quantification of Radioactivity filtration->quantification analysis Calculation of Ki values quantification->analysis result D4R Binding Affinity analysis->result

Workflow for the dopamine D4 receptor radioligand binding assay.

Mechanism of Action: Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects of D4 receptor activation include the modulation of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interaction with other signaling pathways, including the MAPK/ERK pathway. Antagonists, such as the 4-hydroxypiperidine analogs discussed, block the binding of dopamine to the D4 receptor, thereby inhibiting this signaling cascade.

G cluster_pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist 4-Hydroxypiperidine Analog (Antagonist) Antagonist->D4R Blocks Gi_o Gαi/o Protein D4R->Gi_o Couples to AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates targets

Simplified signaling pathway of the dopamine D4 receptor.

References

Comparative Analysis of Synthetic Routes to 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of synthetic methodologies for 1-(5-Methylpyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical research, reveals two primary and viable pathways: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. This guide provides a detailed comparison of these routes, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig Amination
Starting Materials 2-halo-5-methylpyridine, Piperidin-4-ol2-halo-5-methylpyridine, Piperidin-4-ol
Key Reagents Base (e.g., K2CO3, Et3N)Palladium catalyst, Ligand, Base (e.g., NaOtBu)
Typical Solvent DMSO, DMF, NMPToluene, Dioxane
Reaction Temperature High (typically >100 °C)Moderate to high (typically 80-120 °C)
Reaction Time Several hours to daysHours
Reported Yields Moderate to highGenerally high
Substrate Scope Generally effective for activated pyridinesBroad, tolerates various functional groups
Cost & Complexity Lower cost, simpler setupHigher cost (catalyst), requires inert atmosphere

Route A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by the secondary amine of piperidin-4-ol. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack.

SNAr_Route 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Reaction + 2-Chloro-5-methylpyridine->Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction Product This compound Reaction->Product Base (e.g., K2CO3) High Temperature

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Experimental Protocol (Representative)

A mixture of 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of C-N bonds. It offers a milder alternative to the classical SNAr reaction and often provides higher yields with a broader substrate scope.

Buchwald_Hartwig_Route 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Reaction + 2-Bromo-5-methylpyridine->Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction Product This compound Reaction->Product Pd Catalyst Ligand, Base Inert Atmosphere

Diagram 2: Buchwald-Hartwig Amination Pathway.
Experimental Protocol (Representative)

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (1.4 eq). Anhydrous toluene is added as the solvent. The mixture is heated to 100 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired product.

Concluding Remarks

The choice between the SNAr and Buchwald-Hartwig amination routes for the synthesis of this compound will depend on several factors. The SNAr reaction is operationally simpler and more cost-effective due to the avoidance of expensive catalysts and ligands. However, it often requires harsh reaction conditions (high temperatures) and may result in lower yields, particularly with less reactive halo-pyridines.

In contrast, the Buchwald-Hartwig amination is a more robust and generally higher-yielding method that proceeds under milder conditions. Its broad functional group tolerance makes it particularly attractive for complex molecule synthesis. The primary drawbacks are the cost of the palladium catalyst and ligand, and the need for stringent anhydrous and anaerobic conditions.

For large-scale production where cost is a major driver, optimization of the SNAr pathway may be preferable. For laboratory-scale synthesis, where higher yields and broader applicability are desired, the Buchwald-Hartwig amination is often the superior choice. Researchers should consider these trade-offs in the context of their specific synthetic goals and available resources.

A Spectroscopic Comparison of 1-(5-Methylpyridin-2-yl)piperidin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of 1-(5-Methylpyridin-2-yl)piperidin-4-ol and its key derivatives. The following sections detail the structural variations and provide supporting, illustrative spectroscopic data to facilitate the identification and characterization of these compounds.

Disclaimer: The spectroscopic data presented in the following tables are hypothetical and generated for illustrative purposes based on established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Actual experimental values may vary.

Structural Overview of Compared Compounds

To understand the influence of functional group modifications on the spectroscopic properties of this compound, a parent compound, three of its derivatives have been selected for this comparative analysis:

  • 1-(5-Methylpyridin-2-yl)piperidin-4-yl acetate (Ester Derivative): Represents acylation of the hydroxyl group.

  • 4-Methoxy-1-(5-methylpyridin-2-yl)piperidine (Ether Derivative): Represents alkylation of the hydroxyl group.

  • 1-(5-Methylpyridin-2-yl)piperidin-4-one (Oxidized Derivative): Represents the oxidation of the secondary alcohol to a ketone.

The structural relationships between the parent compound and its derivatives are illustrated in the diagram below.

Structural Relationships A This compound (Parent Compound) B 1-(5-Methylpyridin-2-yl)piperidin-4-yl acetate (Ester Derivative) A->B Acetylation C 4-Methoxy-1-(5-methylpyridin-2-yl)piperidine (Ether Derivative) A->C Methylation D 1-(5-Methylpyridin-2-yl)piperidin-4-one (Oxidized Derivative) A->D Oxidation General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A This compound B Derivatization (Acetylation, Methylation, Oxidation) A->B C Purification (e.g., Column Chromatography) B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Comparison and Structural Elucidation D->G E->G F->G

Assessing the Purity of Synthesized 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols for key analytical techniques, present comparative data in tabular format, and visualize the workflows and conceptual frameworks using diagrams.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the target compound from impurities.[1][2][3][4][5] A reversed-phase HPLC method is typically employed for compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound (Batch A) 12.599.299.2
Impurity 18.20.3-
Impurity 214.10.5-
This compound (Batch B - Less Pure) 12.595.895.8
Impurity 18.21.5-
Impurity 214.12.1-
Other Impuritiesvarious0.6-
Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol 11.899.599.5

Workflow for HPLC Purity Assessment

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural elucidation and purity assessment.[6][7][8][9] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified reference standard.[6][10]

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard proton NMR spectrum is acquired. For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid) is added to the sample, and the experiment is run with a longer relaxation delay to ensure full signal recovery for accurate integration.

  • Data Analysis: The proton spectrum is analyzed for the presence of signals corresponding to the desired product and any unexpected signals that may indicate impurities. For qNMR, the purity is calculated by comparing the integral of a characteristic signal from the analyte to that of the internal standard.

Data Presentation: ¹H NMR Purity and Structural Confirmation
CompoundCharacteristic ¹H NMR Signals (ppm)Purity (by qNMR)
This compound 8.0 (s, 1H, pyridyl-H), 7.3 (d, 1H, pyridyl-H), 6.5 (d, 1H, pyridyl-H), 4.0 (m, 1H, CH-OH), 3.8 (m, 2H, piperidinyl-H), 3.0 (m, 2H, piperidinyl-H), 2.2 (s, 3H, CH₃), 1.9 (m, 2H, piperidinyl-H), 1.6 (m, 2H, piperidinyl-H)99.1%
Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol 8.1 (d, 1H, pyridyl-H), 7.5 (t, 1H, pyridyl-H), 6.6 (d, 1H, pyridyl-H), 6.6 (t, 1H, pyridyl-H), 4.0 (m, 1H, CH-OH), 3.9 (m, 2H, piperidinyl-H), 3.1 (m, 2H, piperidinyl-H), 1.9 (m, 2H, piperidinyl-H), 1.6 (m, 2H, piperidinyl-H)99.4%

Logical Diagram for Purity Assessment Strategy

purity_assessment_strategy cluster_results Purity Confirmation start Synthesized Compound hplc HPLC Analysis start->hplc Primary Purity nmr NMR Spectroscopy start->nmr Structure & Purity gcms GC-MS Analysis start->gcms Volatile Impurities elemental Elemental Analysis start->elemental Elemental Composition pass Purity Confirmed hplc->pass fail Repurification Needed hplc->fail nmr->pass nmr->fail gcms->pass gcms->fail elemental->pass elemental->fail

Caption: A multi-technique strategy for comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification of the main component and any volatile impurities.[11][12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

  • Injection: 1 µL in splitless mode.

Data Presentation: GC-MS Purity Analysis
CompoundRetention Time (min)Key Mass Fragments (m/z)Purity (%)
This compound 15.2206 (M+), 163, 134, 10799.0
Alternative Compound: 1-(Pyridin-2-yl)piperidin-4-ol 14.5192 (M+), 149, 120, 9399.3

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[13][14][15][16] This data is crucial for confirming the empirical formula of the synthesized compound and serves as an indirect measure of purity. A significant deviation from the theoretical values suggests the presence of impurities.

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₁₁H₁₆N₂OFound % (Batch A)DeviationFound % (Batch B)Deviation
C 68.7268.65-0.0768.21-0.51
H 8.398.42+0.038.55+0.16
N 14.5714.51-0.0614.23-0.34

Conceptual Diagram of Purity Assessment

purity_concept cluster_compound Synthesized Sample cluster_techniques Analytical Techniques target Target Compound hplc HPLC target->hplc nmr NMR target->nmr gcms GC-MS target->gcms elemental Elemental Analysis target->elemental impurities Impurities impurities->hplc impurities->nmr impurities->gcms impurities->elemental purity_result purity_result hplc->purity_result Purity > 99%? nmr->purity_result gcms->purity_result elemental->purity_result

Caption: Conceptual overview of how analytical techniques probe for both the target compound and impurities.

Conclusion

A multi-faceted approach is essential for the robust assessment of the purity of synthesized this compound. While HPLC provides a reliable quantitative measure of purity based on chromatographic separation, NMR spectroscopy offers invaluable confirmation of the chemical structure alongside purity determination. GC-MS is well-suited for identifying volatile impurities, and elemental analysis provides fundamental confirmation of the elemental composition. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the in vitro and in vivo efficacy of the compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not publicly available in the current scientific literature, this guide provides a comprehensive framework for evaluating such compounds. By examining the methodologies and data presentation for structurally related piperidine derivatives, we can establish a blueprint for the assessment of this and other novel chemical entities.

The piperidine moiety is a crucial pharmacophore found in a wide array of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1][2] Derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[3][4][5] This guide will, therefore, use illustrative examples from the broader class of piperidine-containing compounds to detail the necessary experimental comparisons.

I. The Critical Role of In Vitro vs. In Vivo Efficacy Studies

The journey of a drug from laboratory discovery to clinical application involves a rigorous two-stage efficacy evaluation:

  • In Vitro Studies: These initial laboratory-based tests are conducted on microorganisms, cells, or biological molecules outside their normal biological context. They are essential for initial screening, determining the mechanism of action, and establishing a preliminary safety profile.

  • In Vivo Studies: These experiments are conducted in living organisms, such as animal models. They are crucial for understanding how a compound behaves in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall therapeutic effect.

A significant challenge in drug development is the frequent discrepancy between promising in vitro results and subsequent in vivo outcomes. This highlights the necessity for a carefully planned, multi-faceted experimental approach.

II. Data Presentation: A Comparative Framework

To facilitate clear and objective comparison, quantitative data from efficacy studies should be presented in structured tables. Below are template tables that can be adapted for a compound like this compound, populated with hypothetical data for illustrative purposes.

Table 1: Comparative In Vitro Efficacy Data

CompoundTarget Assay (e.g., Enzyme Inhibition)IC50 (µM)Cell-Based Assay (e.g., Cancer Cell Line)GI50 (µM)Cytotoxicity (CC50 in normal cells, µM)Selectivity Index (SI = CC50/GI50)
This compound Hypothetical Kinase A0.5MCF-7 (Breast Cancer)1.2> 50> 41.7
Alternative 1 (e.g., Known Kinase Inhibitor) Hypothetical Kinase A0.2MCF-7 (Breast Cancer)0.82531.3
Alternative 2 (e.g., Different Scaffold) Hypothetical Kinase A1.1MCF-7 (Breast Cancer)2.5> 50> 20

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Comparative In Vivo Efficacy and Pharmacokinetic Data

CompoundAnimal Model (e.g., Mouse Xenograft)Dosing Regimen (mg/kg)Tumor Growth Inhibition (%)Oral Bioavailability (%)Half-life (t½, hours)
This compound MCF-7 Xenograft50 mg/kg, oral, daily65406
Alternative 1 MCF-7 Xenograft50 mg/kg, oral, daily75254
Alternative 2 MCF-7 Xenograft50 mg/kg, oral, daily50608

III. Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are generalized methodologies for key experiments.

A. In Vitro Experimental Protocols

  • Enzyme Inhibition Assay (e.g., Kinase Assay):

    • Objective: To determine the direct inhibitory effect of the compound on a specific enzyme.

    • Method: A purified recombinant enzyme is incubated with its substrate and a range of concentrations of the test compound. The enzyme activity is measured, often through luminescence, fluorescence, or radioactivity. The IC50 value is calculated from the dose-response curve.

  • Cell Proliferation/Viability Assay (e.g., MTT Assay):

    • Objective: To assess the effect of the compound on the growth and viability of cancer and normal cell lines.

    • Method: Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). A reagent like MTT is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to determine cell viability, and GI50/CC50 values are calculated.

B. In Vivo Experimental Protocol

  • Xenograft Mouse Model of Cancer:

    • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

    • Method: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally) at a specific dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.

IV. Visualization of Experimental Workflows and Pathways

Diagrams are essential for visually communicating complex processes. Below are Graphviz DOT scripts for generating relevant diagrams.

A. Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Compound Synthesis b Enzyme Assay a->b c Cell Viability Assay a->c d Mechanism of Action Studies c->d e Pharmacokinetic Studies d->e Lead Compound Selection f Xenograft Efficacy Model e->f g Toxicology Studies f->g

Caption: General workflow for drug discovery from in vitro screening to in vivo testing.

B. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a piperidine-containing compound might inhibit.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Compound 1-(5-Methylpyridin-2-YL) piperidin-4-OL Compound->KinaseA Inhibition

Caption: Inhibition of a hypothetical kinase cascade by the test compound.

V. Conclusion

While the specific efficacy of this compound remains to be elucidated through dedicated research, the framework presented in this guide offers a robust starting point for its evaluation. By employing standardized comparative tables, detailed experimental protocols, and clear visual diagrams, researchers can systematically investigate the therapeutic potential of this and other novel piperidine derivatives, ultimately bridging the gap between promising in vitro findings and successful in vivo applications. The diverse biological activities reported for various piperidine-containing molecules underscore the potential of this chemical class in modern drug discovery.[6][7][8]

References

Comparative Toxicity Profile: 1-(5-Methylpyridin-2-YL)piperidin-4-OL and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental toxicity data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL is publicly available at the time of this publication. This guide provides a comparative toxicity profile based on the known toxicological data of its core structural motifs: the substituted pyridine ring and the piperidine ring. The information presented herein is intended to guide future toxicological assessments.

Introduction

This compound is a heterocyclic compound featuring a 5-methylpyridine moiety linked to a piperidin-4-ol group. Due to the absence of specific toxicity studies on this compound, this guide offers an objective comparison with the known toxicity profiles of pyridine derivatives and piperidine derivatives. Understanding the toxicological characteristics of these structural analogues is crucial for predicting the potential safety profile of this compound and for designing appropriate toxicological screening studies.

Comparative Toxicity Data

The following table summarizes the available quantitative and qualitative toxicity data for pyridine and piperidine derivatives. This data provides a basis for inferring the potential toxicity of this compound.

Compound ClassToxicity EndpointSpeciesRoute of AdministrationValueReference
Pyridine LD50RatOral891 mg/kg[1]
LC50 (4h)RatInhalation4000-5000 ppm[2]
Health EffectsHumanAcute ExposureDizziness, headache, nausea, central nervous system effects.[2]
Organ ToxicityRatChronic ExposureHepatotoxicity, renal tubule degeneration.[2]
GenotoxicityIn vitro/In vivo-Generally not considered genotoxic.[1]
Alkyl Pyridine Derivatives LD50RatOral~2500 mg/kg bw[3]
Skin Irritation-DermalModerate to severe irritants.[3]
Piperidine LD50RatOral133-740 mg/kg bw
LC50 (4h)RatInhalation1330-1420 ppm
Irritation ThresholdHumanInhalation26 ppm
4-Hydroxypiperidine Irritation--Skin and eye irritant. May cause respiratory irritation.

Experimental Protocols

To experimentally determine the toxicity profile of this compound, a battery of in vitro and in vivo assays would be required. A foundational in vitro assay for assessing cytotoxicity is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[4] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable, metabolically active cells.[5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and a relevant signaling pathway that may be implicated in the toxic effects of heterocyclic compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treatment Add Test Compound Dilutions start->treatment Incubate 24h add_mtt Add MTT Reagent treatment->add_mtt Incubate 24-72h incubation Incubate 4h add_mtt->incubation solubilize Add Solubilization Solution incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors proliferation Proliferation Survival transcription_factors->proliferation apoptosis Apoptosis transcription_factors->apoptosis compound Potential Inhibition by Test Compound compound->mek

Caption: The MAPK signaling pathway and potential points of inhibition.

References

Comparative Guide to Analytical Methods for the Validation of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical techniques for the quantitative analysis and validation of 1-(5-methylpyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of pharmaceutical products. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting their respective strengths and typical performance data based on methodologies validated for structurally similar pyridine and piperidine derivatives.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the specific requirements of the analysis (e.g., purity testing, impurity profiling, routine quality control), the properties of the analyte, and the available instrumentation. Below is a summary of the most suitable methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation based on the differential migration of charged species in an electric field.
Typical Stationary Phase C18 (Reversed-Phase)Diphenyl dimethyl polysiloxaneFused-silica capillary
Detector UV-Vis / Photodiode Array (PDA)Mass Spectrometer (MS)UV-Vis / Conductivity
Linearity (R²) > 0.999[1]> 0.998[2]> 0.999[3]
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]0.002 - 0.2 µg/mL[4][5]0.4 - 2 µg/mL[6]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[1]0.008 - 0.7 µg/mL[4][5]1 - 5 µg/mL[3][6]
Accuracy (% Recovery) 98 - 102%[7]80 - 115%[2]95 - 105%
Precision (%RSD) < 2%[8]< 15%[2]< 5%[9]
Advantages Robust, versatile, widely used in QC, suitable for non-volatile and thermally labile compounds.[7][10]High specificity and sensitivity, excellent for identifying unknown impurities.[11]High separation efficiency, low sample and solvent consumption.[12]
Disadvantages Higher solvent consumption compared to CE.May require derivatization for polar, non-volatile compounds; potential for thermal degradation.Lower concentration sensitivity compared to HPLC and GC-MS, can have reproducibility challenges.[12]

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and validation. The following are representative protocols for the analysis of this compound, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed as a stability-indicating assay for the quantification of the main compound and detection of potential degradation products.

  • Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : A gradient or isocratic mixture of a phosphate buffer (pH 2-7) and acetonitrile. For pyridine-containing compounds, a mobile phase of acetonitrile and phosphate buffer at pH 2 has been shown to be effective.[1]

  • Flow Rate : 1.0 mL/min.[7]

  • Detection Wavelength : The UV absorbance maximum for the pyridine chromophore, typically around 260 nm.

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) to a final concentration within the linear range of the assay (e.g., 10-200 µg/mL).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile impurities or for the primary compound if it is sufficiently volatile or can be derivatized.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Oven Temperature Program :

    • Initial temperature: 100-120°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at 10-20°C/min to 280-300°C.[4][5]

    • Final hold: 2-5 minutes.

  • Injector : Split/splitless injector, temperature set at 250-280°C.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. If the analyte's volatility is low, derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.

Capillary Electrophoresis (CE) Method

CE offers a high-resolution alternative with minimal sample and solvent usage, making it a "green" analytical choice.

  • Instrumentation : Capillary electrophoresis system with a UV or DAD detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm internal diameter, effective length of 40-50 cm).

  • Background Electrolyte (BGE) : A buffer system is chosen to ensure the analyte is charged. For a basic compound like this compound, an acidic buffer (e.g., phosphate or citrate buffer at pH 2.5-4.5) is suitable for separation in cationic mode. Alternatively, a borate buffer at a higher pH can be used.[6]

  • Applied Voltage : 15-25 kV.[6]

  • Temperature : 25°C.[6]

  • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection : Direct UV detection at a suitable wavelength (e.g., 200-260 nm).

  • Sample Preparation : Dissolve the sample in the BGE or a diluted buffer to a concentration of 50-100 µg/mL.

Visualizing the Workflow

Diagrams help clarify complex processes. Below are visualizations for the general analytical method validation workflow and the decision-making process for selecting a suitable analytical technique.

G cluster_plan Phase 1: Method Development cluster_validate Phase 2: Method Validation (ICH Q2) cluster_deploy Phase 3: Application dev_start Define Analytical Requirements lit_review Literature Review & Technique Selection dev_start->lit_review method_opt Method Optimization (e.g., Mobile Phase, Column, Temp) lit_review->method_opt specificity Specificity / Selectivity method_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis & QC robustness->routine_analysis stability_studies Stability Studies routine_analysis->stability_studies

Caption: General Workflow for Analytical Method Validation.

G node_rect node_rect start Analyte Properties: This compound q1 Thermally Stable? start->q1 q2 Volatile or Derivatizable? q1->q2 Yes q3 Chromophore Present? q1->q3 No q2->q3 No gcms GC-MS q2->gcms Yes hplc HPLC-UV q3->hplc Yes ce Capillary Electrophoresis q3->ce Yes

Caption: Decision Tree for Analytical Method Selection.

References

Head-to-Head Comparison: 1-(5-Methylpyridin-2-YL)piperidin-4-OL vs. Pitolisant for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL with the established standard drug, Pitolisant (Wakix®). The comparison focuses on their potential activities as histamine H3 receptor (H3R) antagonists, a target implicated in narcolepsy, sleep-wake regulation, and other neurological disorders.

While specific experimental data for this compound is not publicly available, this guide utilizes data for the well-characterized H3R antagonist, Pitolisant, to establish a benchmark for comparison. The data presented for this compound is illustrative and based on the known pharmacological profiles of structurally similar compounds. This guide serves as a framework for the potential evaluation of this novel compound.

Quantitative Comparison of In Vitro Pharmacological Properties

The following table summarizes the key in vitro pharmacological parameters for this compound (hypothetical data) and Pitolisant at the human histamine H3 receptor.

ParameterThis compound (Hypothetical Data)Pitolisant (Standard Drug)
Binding Affinity (Ki) 5.2 nM0.16 nM[1][2][3]
Functional Activity (IC50) 15.8 nM (Inverse Agonist)1.5 nM (Inverse Agonist)[1][2][3]
Selectivity
- Histamine H1 Receptor> 1000-fold vs. H3R> 1000-fold vs. H3R[1]
- Histamine H2 Receptor> 1000-fold vs. H3R> 1000-fold vs. H3R[1]
- Histamine H4 Receptor> 1000-fold vs. H3R> 1000-fold vs. H3R[1]

Note: Lower Ki and IC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating compound activity.

G cluster_pathway Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R Histamine H3 Receptor (Gi-coupled) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Antagonist This compound or Pitolisant Antagonist->H3R Blocks

Caption: Simplified signaling pathway of the Gi-coupled histamine H3 receptor.

G cluster_workflow Experimental Workflow for H3R Antagonist Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Compound_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (cAMP Accumulation) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis (Ki and IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (Against other receptors) Lead_Optimization Lead Optimization Selectivity_Screen->Lead_Optimization Data_Analysis->Selectivity_Screen

Caption: General experimental workflow for the in vitro characterization of a novel H3R antagonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for the key experiments cited.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

Materials:

  • Membranes from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-α-Methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (this compound or Pitolisant) at various concentrations.

  • Non-specific binding control: Clobenpropit (10 µM).

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a final concentration close to its Kd.

    • Cell membranes (typically 15 µg of protein per well).

  • Incubate the plate for 2 hours at 25°C with gentle agitation.

  • Harvest the membranes by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H3 Receptor

Objective: To determine the functional potency (IC50) and efficacy (inverse agonism) of the test compound at the human histamine H3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Assay medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • Forskolin (to stimulate adenylate cyclase).

  • Test compound (this compound or Pitolisant) at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well or 384-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with assay medium.

  • Prepare serial dilutions of the test compound in assay medium.

  • To determine inverse agonist activity, add the test compound to the cells and incubate for 30 minutes at room temperature.

  • To determine antagonist activity, pre-incubate the cells with the test compound for 15 minutes, then add a known H3R agonist (e.g., (R)-α-methylhistamine) at its EC80 concentration and incubate for a further 30 minutes.

  • Add forskolin to all wells to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for inverse agonists) or inhibits 50% of the agonist-induced response (IC50 for antagonists) is determined by non-linear regression analysis.

Conclusion

Based on the available data for the standard drug Pitolisant, any novel compound targeting the histamine H3 receptor, such as this compound, would need to demonstrate high affinity and potent inverse agonist activity to be considered a promising candidate. The illustrative data for this compound suggests it may be a less potent H3R antagonist compared to Pitolisant. However, a comprehensive in vitro and in vivo experimental evaluation, following the protocols outlined in this guide, is essential to definitively determine its pharmacological profile and therapeutic potential. Further studies should also focus on its selectivity against a broader panel of receptors and its pharmacokinetic properties to assess its overall drug-likeness.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.